9(Z),12(Z),15(Z)-Heneicosatrienoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |
Clé InChI |
WHLKAPQFQWYTAL-QNEBEIHSSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
A Comprehensive Overview for Researchers and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the biological activities, metabolic pathways, and experimental protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid is limited. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological roles, metabolic pathways, and experimental methodologies based on the current understanding of similar odd-chain and polyunsaturated fatty acids.
Core Chemical and Physical Data
This compound is a long-chain, polyunsaturated, odd-chain fatty acid. Its structure features a 21-carbon backbone with three cis-configured double bonds at the 9th, 12th, and 15th carbon positions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₂ | [1] |
| Molecular Weight | 320.51 g/mol | [1] |
| CAS Number | 18211-44-4 | [1] |
| Alternate Names | cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid | [1] |
| Lipid Number | C21:3 | |
| Physical State | Liquid (in solution) | |
| Purity | >98% (as commercially available) | |
| Storage | Freezer |
Potential Biosynthesis and Metabolism
While the specific metabolic pathway for this compound has not been elucidated, it is plausible that it is metabolized via pathways common to other odd-chain polyunsaturated fatty acids. Research has shown that a rat liver cell line can convert C19 odd-chain polyunsaturated fatty acids (PUFAs) into C21 and C23 PUFAs, suggesting that endogenous metabolism of odd-chain PUFAs occurs.[2]
Proposed Biosynthesis
The biosynthesis of odd-chain fatty acids typically starts with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids.[3][4] The elongation of the fatty acid chain then proceeds with the addition of two-carbon units from malonyl-CoA.[3][4]
Proposed Catabolism: Beta-Oxidation
The catabolism of odd-chain fatty acids largely follows the same beta-oxidation pathway as even-chain fatty acids, with the key difference occurring in the final cycle.[5][6][7] Instead of producing two acetyl-CoA molecules, the final thiolytic cleavage of a five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[7][8]
Potential Biological Activities and Signaling
There is a paucity of data on the biological effects of this compound. However, studies on other polyunsaturated and odd-chain fatty acids may provide insights into its potential roles. Polyunsaturated fatty acids are known to be precursors to a variety of signaling molecules and are integral components of cellular membranes, influencing their biophysical properties.[9]
A synthetic C21:3n-3 fatty acid analogue, beta-oxa 21:3n-3, has been shown to inhibit T lymphocyte proliferation and the production of inflammatory cytokines.[10] This compound also demonstrated anti-inflammatory effects in vivo.[10] These findings suggest that odd-chain polyunsaturated fatty acids like this compound could possess immunomodulatory and anti-inflammatory properties.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. The following sections outline established methodologies for the analysis and synthesis of other long-chain polyunsaturated fatty acids, which can be adapted for the study of this specific compound.
Analytical Methodologies
4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acids.[11][12] Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Workflow for GC-MS Analysis:
Detailed Protocol:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Transesterification: The extracted lipids are converted to FAMEs. A common method involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol.
-
FAME Extraction: The resulting FAMEs are then extracted into a non-polar solvent, such as hexane.
-
GC-MS Analysis: The FAME extract is injected into a gas chromatograph equipped with a capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The separated FAMEs are then detected and identified by a mass spectrometer.[12]
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of fatty acids, particularly for the separation of isomers.[13] Reversed-phase HPLC with a C18 column is commonly used.[14][15]
Experimental Workflow for HPLC Analysis:
Detailed Protocol:
-
Lipid Extraction and Saponification: Lipids are extracted as described for GC-MS. To analyze total fatty acids, the lipid extract is saponified (e.g., with methanolic KOH) to release the fatty acids from their esterified forms.
-
Derivatization (Optional): For sensitive detection by UV or fluorescence, the free fatty acids can be derivatized with a suitable chromophore or fluorophore.
-
HPLC Analysis: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A mobile phase gradient, typically consisting of acetonitrile, water, and an acid modifier like acetic acid, is used to elute the fatty acids.[14][15]
-
Detection: The eluted fatty acids are detected using a suitable detector, such as a UV detector (if derivatized), a mass spectrometer (LC-MS), or an evaporative light scattering detector (ELSD).
Proposed Chemical Synthesis
A de novo chemical synthesis of this compound has not been reported. However, a plausible synthetic route can be envisioned based on established methods for the synthesis of other polyunsaturated fatty acids. One common strategy involves the coupling of smaller, functionalized building blocks.
Hypothetical Synthetic Workflow:
Conclusion and Future Directions
This compound represents an understudied member of the odd-chain polyunsaturated fatty acid family. While its basic chemical properties are known, a significant knowledge gap exists regarding its biological functions, metabolism, and biosynthesis. Based on related compounds, it is hypothesized to undergo beta-oxidation to yield propionyl-CoA and may possess immunomodulatory activities. The analytical and synthetic methodologies outlined in this guide provide a framework for future research into this intriguing molecule. Further investigation is warranted to elucidate its precise biological roles and to explore its potential as a therapeutic agent or a biomarker for metabolic health.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. biochemistryclub.com [biochemistryclub.com]
- 9. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel long chain polyunsaturated fatty acid, beta-Oxa 21:3n-3, inhibits T lymphocyte proliferation, cytokine production, delayed-type hypersensitivity, and carrageenan-induced paw reaction and selectively targets intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Methodological Guide for Novel Fatty Acid Research
A notable gap in current scientific literature exists regarding the specific discovery, natural origin, and biological functions of 9(Z),12(Z),15(Z)-heneicosatrienoic acid. This technical guide, therefore, addresses the methodologies and frameworks applicable to the study of novel polyunsaturated fatty acids (PUFAs), using established protocols for similar, well-characterized fatty acids as a proxy. This document serves as a resource for researchers, scientists, and drug development professionals navigating the investigation of rare or newly identified lipids.
Physicochemical Properties
While specific experimental data for this compound is scarce, its basic properties, as identified by its Chemical Abstracts Service (CAS) number, are summarized below.
| Property | Value | Source |
| CAS Number | 18211-44-4 | [1] |
| Molecular Formula | C₂₁H₃₆O₂ | [1] |
| Molecular Weight | 320.51 g/mol | [1] |
| Alternate Names | cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid | [1] |
Hypothetical Biosynthesis and Metabolism
The metabolism of this compound has not been experimentally determined. However, based on the known pathways of common omega-3 and omega-6 fatty acids, a putative metabolic route can be proposed. This hypothetical pathway would likely involve a series of desaturation and elongation steps from a precursor fatty acid. The metabolism of novel fatty acids is often investigated by incubating them with liver microsomes or hepatocytes and analyzing the resulting products.
Caption: Hypothetical metabolic pathway of a novel fatty acid.
General Experimental Protocols for Novel Fatty Acid Investigation
The following sections outline generalized experimental protocols that are fundamental to the discovery, synthesis, and characterization of a new fatty acid.
Synthesis of Polyunsaturated Fatty Acids
The total synthesis of a novel PUFA is a critical step for confirming its structure and for producing sufficient quantities for biological testing. A common strategy involves the coupling of smaller, functionalized building blocks.
Illustrative Synthesis Workflow:
Caption: General workflow for the chemical synthesis of a PUFA.
A representative synthetic approach for a related polyunsaturated fatty acid involves a Wittig reaction between a phosphonium (B103445) salt and an aldehyde, followed by purification.
Example Protocol: Wittig-based Synthesis of a PUFA
-
Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
-
Preparation of the Aldehyde: A precursor fatty acid is subjected to ozonolysis or another oxidative cleavage method to yield an aldehyde.
-
Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with the aldehyde to form the carbon-carbon double bond.
-
Ester Hydrolysis: The resulting ester is hydrolyzed to the free fatty acid.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Isolation and Purification from Biological Samples
If a natural source of the fatty acid is identified, the following general protocol can be applied for its isolation and purification.
-
Lipid Extraction: Total lipids are extracted from the biological material using a solvent system such as chloroform:methanol (2:1, v/v), following the method of Folch or Bligh and Dyer.
-
Saponification: The lipid extract is saponified by refluxing with ethanolic potassium hydroxide (B78521) to release the free fatty acids.
-
Esterification: The free fatty acids are converted to their methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride in methanol.
-
Purification of FAMEs: The FAMEs are purified and separated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Analysis: The structure of the isolated FAME is determined using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Analysis of Biological Activity
To investigate the potential biological effects of a novel fatty acid, a variety of in vitro assays can be employed.
General Workflow for Biological Activity Screening:
Caption: Workflow for screening the biological activity of a novel fatty acid.
Example Protocol: Anti-inflammatory Assay
-
Cell Culture: A relevant cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test fatty acid.
-
Measurement of Nitric Oxide: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess assay.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified in the supernatant using enzyme-linked immunosorbent assays (ELISAs).
Conclusion
While the discovery and biological role of this compound remain to be elucidated, the methodologies outlined in this guide provide a robust framework for the investigation of this and other novel fatty acids. The synthesis, isolation, and biological characterization of such compounds are essential for expanding our understanding of lipid biochemistry and for the potential development of new therapeutic agents. Future research focused on the systematic exploration of rare fatty acids is warranted to uncover their potential roles in health and disease.
References
Unveiling the Obscurity: A Technical Guide to the Natural Sources of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
Introduction
9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-6) is a long-chain polyunsaturated fatty acid that has remained largely enigmatic within the scientific community. Unlike its more common C18 and C20 counterparts, such as alpha-linolenic acid and arachidonic acid, which have well-documented natural sources and biological roles, this compound is not significantly reported in the scientific literature as a constituent of natural lipids. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding the natural sources of this rare fatty acid. Given the scarcity of direct evidence, this document will also explore a potential biosynthetic pathway and detail the experimental protocols that would be necessary to identify and quantify this elusive compound in natural matrices.
The Apparent Scarcity of this compound in Nature
An exhaustive review of scientific literature and lipid databases reveals a conspicuous absence of significant natural sources of this compound. While commercially available as a synthetic standard for research purposes, its presence in plants, animals, or microorganisms has not been a focal point of published research.
To illustrate this point, we can examine the detailed fatty acid profile of a well-characterized source of diverse polyunsaturated fatty acids (PUFAs), the seed oil of Korean pine (Pinus koraiensis). Despite extensive analysis of its lipid composition, this compound is not reported as a constituent.
Fatty Acid Composition of a Representative PUFA Source: Pinus koraiensis Seed Oil
The seed oil of Pinus koraiensis is a rich source of various fatty acids, including the unique pinolenic acid. The table below summarizes the typical fatty acid composition of this oil, highlighting the diversity of fatty acids present and the notable absence of C21:3.
| Fatty Acid | Notation | Type | Typical Percentage (%) |
| Palmitic Acid | C16:0 | Saturated | 4.0 - 6.0 |
| Stearic Acid | C18:0 | Saturated | 2.0 - 3.0 |
| Oleic Acid | C18:1n-9 | Monounsaturated | 22.0 - 28.0 |
| Linoleic Acid | C18:2n-6 | Polyunsaturated (Omega-6) | 43.0 - 48.0 |
| alpha-Linolenic Acid | C18:3n-3 | Polyunsaturated (Omega-3) | 0.1 - 0.5 |
| Pinolenic Acid | C18:3n-6 | Polyunsaturated (Omega-6) | 12.0 - 18.0 |
| Eicosenoic Acid | C20:1n-9 | Monounsaturated | 0.5 - 1.5 |
| Eicosadienoic Acid | C20:2n-6 | Polyunsaturated (Omega-6) | 0.5 - 1.0 |
Data compiled from multiple sources. The exact composition can vary based on factors such as growing conditions and extraction methods.
A Plausible Biosynthetic Pathway
In the absence of direct evidence, a plausible biosynthetic pathway for this compound can be postulated based on the known mechanisms of fatty acid metabolism. The most likely route involves the elongation of a pre-existing C18 or C20 polyunsaturated fatty acid. One such hypothetical pathway, starting from the common omega-6 fatty acid, linoleic acid (C18:2n-6), is depicted below.
Figure 1: A hypothetical biosynthetic pathway for this compound.
This proposed pathway suggests that dihomo-gamma-linolenic acid (C20:3n-6) could be a substrate for an elongase enzyme, leading to the formation of this compound (C21:3n-6). This would be an alternative fate for DGLA, which is more commonly converted to arachidonic acid.
Experimental Protocols for Identification and Quantification
The search for this compound in natural sources requires robust and sensitive analytical methodologies. The following is a detailed protocol for the extraction, derivatization, and analysis of fatty acids from a plant seed matrix, which could be adapted for other biological samples.
Lipid Extraction
A modified Bligh-Dyer method is commonly employed for the quantitative extraction of lipids.
-
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
0.9% NaCl solution
-
-
Procedure:
-
Homogenize 1 gram of finely ground seed material with a mixture of 10 mL of chloroform and 20 mL of methanol.
-
Add 10 mL of chloroform and homogenize again.
-
Add 10 mL of 0.9% NaCl solution and homogenize for a final time.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For gas chromatography analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.
-
Materials:
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Saturated NaCl solution
-
-
Procedure:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.
-
Add 2 mL of 14% BF3-methanol solution and heat at 100°C for 30 minutes.
-
Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., BPX70 or similar) is recommended for good separation of unsaturated FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program would be: initial temperature of 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Identification of this compound methyl ester would be based on its retention time relative to known standards and its characteristic mass spectrum.
The following diagram illustrates the general workflow for this experimental protocol.
Figure 2: General workflow for the analysis of fatty acids from natural sources.
Potential Biological Significance and Future Directions
While the natural sources of this compound remain to be discovered, the biological activities of other odd-chain fatty acids offer intriguing possibilities. Some odd-chain saturated and monounsaturated fatty acids have been associated with beneficial effects on metabolic health. Further research is warranted to investigate whether this compound is present as a trace component in specific organisms and, if so, to elucidate its potential physiological roles. The application of advanced analytical techniques, such as high-resolution mass spectrometry and lipidomics platforms, may be key to uncovering the presence of this and other rare fatty acids in complex biological systems.
Unveiling the Enigma of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in the Marine Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of 9(Z),12(Z),15(Z)-heneicosatrienoic acid (C21:3n-6), an unusual odd-chain polyunsaturated fatty acid (PUFA), within marine ecosystems. While the body of research on common PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is extensive, odd-chain PUFAs like heneicosatrienoic acid remain largely enigmatic. This document synthesizes the sparse available data on its occurrence in marine organisms, explores potential biosynthetic pathways based on established fatty acid metabolism, and discusses its hypothetical physiological roles and signaling functions. Furthermore, it provides a comprehensive overview of established experimental protocols for the extraction, purification, and analysis of fatty acids from marine samples, which are directly applicable to the study of this novel compound. The significant knowledge gaps highlighted herein underscore the need for targeted research to unlock the potential of this compound in marine biology and pharmacology.
Introduction
Marine organisms are a prolific source of a diverse array of lipids, including a complex suite of fatty acids with unique structural features. Among these are the odd-chain polyunsaturated fatty acids (OC-PUFAs), which, unlike their even-chain counterparts, possess an odd number of carbon atoms in their acyl chain. This compound, a C21:3 fatty acid, is one such molecule. Its structure, featuring three double bonds in a methylene-interrupted pattern, suggests potential biological activities analogous to more well-studied PUFAs. However, its presence in marine life has been sporadically reported, often in trace amounts, leading to a significant dearth of information regarding its biosynthesis, physiological functions, and potential as a therapeutic agent. This guide aims to consolidate the existing, albeit limited, knowledge and provide a framework for future research into this intriguing marine lipid.
Occurrence in Marine Organisms: A Glimpse into the Obscure
Direct quantitative data for this compound in marine organisms are exceptionally scarce in the current scientific literature. Its detection is often relegated to minor components in broad fatty acid profiling studies of marine invertebrates, particularly molluscs and sponges. These organisms are known to harbor a wide variety of unusual fatty acids, including non-methylene-interrupted (NMI) and odd-chain fatty acids.[1][2]
The general distribution of fatty acids in marine organisms is influenced by a multitude of factors including diet, depth, and temperature.[1][4] Deep-sea organisms, for example, often exhibit a higher proportion of monounsaturated fatty acids compared to their shallow-water relatives.[1] It is plausible that the occurrence of this compound is also subject to these environmental and dietary influences.
Table 1: Reported Occurrence of Odd-Chain Fatty Acids in Marine Organisms
| Fatty Acid | Organism(s) | Tissue | Concentration (% of total fatty acids) | Reference(s) |
| Heneicosanoic acid (C21:0) | Strombus luhuanus, Lambis lambis | Fresh and Dried Flesh | 0.02% | [3] |
| Various Odd-Chain Fatty Acids | Marine Invertebrates (general) | Various | Not specified | [5] |
Note: This table highlights the limited data available and underscores the need for more targeted quantitative studies on this compound.
Biosynthesis: A Postulated Pathway
The precise biosynthetic pathway of this compound in marine organisms has not been elucidated. However, it is likely synthesized through modifications of the well-established pathways for even-chain PUFA biosynthesis, which involve a series of desaturation and elongation steps.[6][7]
The biosynthesis of PUFAs in marine invertebrates can occur de novo or through the modification of dietary fatty acids.[6][8] The key enzymes involved are fatty acyl desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL).
A plausible biosynthetic route for this compound could initiate from a shorter odd-chain fatty acid precursor, such as propionyl-CoA, which can enter the fatty acid synthesis cycle to produce odd-chain saturated fatty acids. Subsequent desaturation and elongation steps would then introduce the double bonds and extend the carbon chain.
Caption: Postulated biosynthetic pathway for this compound.
Potential Physiological Roles and Signaling Pathways
The physiological functions of this compound are currently unknown. However, based on the established roles of other PUFAs, several hypotheses can be proposed.
-
Membrane Fluidity and Structure: PUFAs are integral components of cell membranes, influencing their fluidity, flexibility, and the function of membrane-bound proteins.[9] The presence of the cis-double bonds in heneicosatrienoic acid would introduce kinks in the acyl chain, likely contributing to the maintenance of membrane fluidity, particularly in the cold and high-pressure environments inhabited by many marine organisms.
-
Precursor to Bioactive Metabolites: Long-chain PUFAs are precursors to a vast array of signaling molecules, collectively known as oxylipins (e.g., prostaglandins, leukotrienes, and resolvins), which are involved in inflammation, immunity, and the resolution of inflammation.[7][10] It is conceivable that this compound could be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce novel, biologically active eicosanoid-like molecules with unique signaling properties.
-
Energy Storage: While PUFAs are primarily known for their structural and signaling roles, they can also be stored in the form of triacylglycerols and utilized as an energy source.
Given the lack of direct evidence for signaling pathways involving this specific fatty acid, a generalized model for PUFA-derived signaling is presented below.
Caption: Generalized signaling pathway for PUFA-derived metabolites.
Experimental Protocols
The study of this compound necessitates robust and validated experimental methodologies for its extraction, purification, and analysis from complex marine biological matrices. The following sections outline a general workflow and key protocols adapted from established methods for fatty acid analysis.
Lipid Extraction
The Folch method, or variations thereof, remains the gold standard for total lipid extraction from biological tissues due to its efficiency in recovering a broad range of lipid classes.[11]
Protocol: Modified Folch Lipid Extraction
-
Homogenization: Homogenize a known weight of marine tissue in a chloroform (B151607):methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the upper aqueous phase and the lower organic (chloroform) phase containing the lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase.
-
Washing: Wash the chloroform phase with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to remove any non-lipid contaminants.
-
Solvent Evaporation: Evaporate the solvent from the final chloroform phase under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.
Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Protocol: Transesterification using Boron Trifluoride-Methanol
-
Reaction Setup: To the dried lipid extract, add a known volume of 14% boron trifluoride in methanol.
-
Incubation: Heat the mixture at 95°C for 1 hour in a sealed tube.
-
Extraction of FAMEs: After cooling, add hexane (B92381) and distilled water to the reaction mixture. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the upper hexane layer containing the FAMEs.
-
Recovery and Drying: Collect the hexane layer and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a known volume of hexane for GC analysis.
Analysis and Quantification
Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is the primary analytical technique for the separation and quantification of FAMEs.[12][13]
GC-FID/MS Parameters (General)
-
Column: A high-polarity capillary column (e.g., HP-88, DB-FFAP) is recommended for good separation of PUFA isomers.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient is employed to effectively separate FAMEs with different chain lengths and degrees of unsaturation. For example, an initial temperature of 150°C held for a few minutes, followed by a ramp to 270°C.
-
Identification: FAMEs are identified by comparing their retention times with those of authentic standards. For GC-MS, identification is further confirmed by their mass spectra.
-
Quantification: Quantification is achieved by comparing the peak areas of the sample FAMEs to those of an internal standard (e.g., nonadecanoic acid, C19:0) of a known concentration.
Caption: General experimental workflow for fatty acid analysis.
Conclusion and Future Directions
This compound represents a frontier in marine lipid research. Its confirmed but largely unquantified presence in marine organisms, coupled with the absence of defined biosynthetic and signaling pathways, presents a significant opportunity for discovery. The methodologies outlined in this guide provide a robust starting point for researchers aiming to fill these knowledge gaps.
Future research should prioritize:
-
Targeted Quantitative Surveys: Comprehensive screening of a wide range of marine organisms, particularly sponges, molluscs, and deep-sea invertebrates, to identify rich sources of this compound.
-
Biosynthetic Pathway Elucidation: Utilizing transcriptomic and genomic approaches in identified source organisms to uncover the specific desaturases and elongases involved in its synthesis.
-
Investigation of Biological Activities: In vitro and in vivo studies to determine the physiological roles of this fatty acid and its potential metabolites, with a focus on anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Development of Analytical Standards: The synthesis of a pure analytical standard for this compound is crucial for accurate quantification and biological testing.
Unraveling the complexities of this compound in the marine environment holds the promise of not only advancing our fundamental understanding of marine biochemistry but also of discovering novel bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. bioflux.com.ro [bioflux.com.ro]
- 4. Functional diversity and nutritional content in a deep-sea faunal assemblage through total lipid, lipid class, and fatty acid analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipid Incorporation of Non-Methylene-Interrupted Fatty Acids (NMIFA) in Murine Microglial BV-2 Cells Reduces Pro-Inflammatory Mediator Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acids of Marine Mollusks: Impact of Diet, Bacterial Symbiosis and Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Heneicosatrienoic and Related Eicosatrienoic Acids
This technical guide provides a comprehensive overview of the physical and chemical properties of heneicosatrienoic acids and their closely related, more extensively studied C20 analogs, the eicosatrienoic acids. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and biological pathways.
Physicochemical Properties
Heneicosatrienoic acids are polyunsaturated fatty acids containing a 21-carbon backbone with three double bonds. Data for these C21 fatty acids are limited in publicly available literature. Therefore, this guide also includes data for the more commonly studied C20 eicosatrienoic acids, which share significant structural and functional similarities.
(all-Z)-11,14,17-Heneicosatrienoic Acid (C21:3 n-3)
Eicosatrienoic Acids (C20:3)
Several isomers of eicosatrienoic acid are recognized for their biological significance. The properties of the most common isomers are summarized below.
Table 1: Physical and Chemical Properties of Eicosatrienoic Acid Isomers
| Property | (5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid) | (8Z,11Z,14Z)-Eicosatrienoic Acid (Dihomo-γ-linolenic Acid) | (11Z,14Z,17Z)-Eicosatrienoic Acid (Dihomo-α-linolenic Acid) |
| Molecular Formula | C20H34O2[1] | C20H34O2[2] | C20H34O2[3] |
| Molecular Weight | 306.48 g/mol [4] | 306.48 g/mol [2] | 306.5 g/mol [3] |
| CAS Number | 506-32-1[1] | 1783-84-2 | 17046-59-2[3][5] |
| Appearance | Oily liquid, transparent to pale yellow[1] | Viscous liquid | Solution in ethanol (B145695) (50 mg/ml)[5] |
| Melting Point | -60.5 °C[1] | Not specified | Not specified |
| Boiling Point | 380.5 °C[1] | Not specified | Not specified |
| Density | 0.905 g/cm³[1] | Not specified | Not specified |
| Refractive Index | Not specified | n20/D 1.478 | Not specified |
| Flash Point | Not specified | 62 °C (closed cup) | Not specified |
Table 2: Solubility of Eicosatrienoic Acids
| Solvent | (5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid) | (8Z,11Z,14Z)-Eicosatrienoic Acid (Dihomo-γ-linolenic Acid) | (11Z,14Z,17Z)-Eicosatrienoic Acid (Dihomo-α-linolenic Acid) |
| Water | Limited solubility[1] | Insoluble | Not specified |
| Ethanol | Soluble[1] | Soluble | Miscible[5] |
| Acetone | Soluble[1] | Soluble | Not specified |
| Chloroform | Soluble[1] | Soluble | Not specified |
| DMF | Not specified | Soluble | 100 mg/ml[5] |
| DMSO | Not specified | Soluble | 100 mg/ml[5] |
| 0.1 M Na2CO3 | Not specified | Not specified | 1.7 mg/ml[5] |
Experimental Protocols
The characterization and quantification of heneicosatrienoic and eicosatrienoic acids and their metabolites often involve chromatographic and spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxylated Metabolites
GC-MS is a robust method for quantifying lipid peroxidation products like hydroxyeicosatetraenoic acids (HETEs), with applicability to hydroxylated metabolites of heneicosatrienoic acids.[6]
Methodology:
-
Internal Standard Addition: A synthesized internal standard, such as 16-Hydroxy-9,12,14-heneicosatrienoic acid, is added to the sample.[6]
-
Lipid Extraction and Transesterification: Cellular lipids are extracted from the sample and transesterified to form fatty acid methyl esters (FAMEs).[6]
-
Reduction of Hydroperoxides: Any hydroperoxides present are reduced to their corresponding hydroxyl groups using a reducing agent like triphenylphosphine.[6]
-
Solid-Phase Extraction (SPE): The sample undergoes a two-step solid-phase extraction for purification.[6]
-
Hydrogenation and Derivatization: The sample is hydrogenated, and the hydroxyl groups are derivatized to form trimethylsilyl (B98337) (TMS) ethers.[6]
-
GC-MS Analysis: The derivatized compounds are analyzed by electron impact GC-MS. Specific ions are monitored for quantification; for example, for HETEs, ions at m/z 301, 287, 259, and 271 are monitored.[6]
Liquid Chromatography-Mass Spectrometry (LC/MS) for Eicosanoid Profiling
LC/MS provides a sensitive and specific method for the simultaneous analysis of arachidonic acid and its various metabolites, a technique adaptable for heneicosatrienoic acid metabolites.[7]
Methodology:
-
Sample Preparation: Brain tissue or other biological samples are processed to extract lipids.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often preferred as it provides the best detection for eicosanoids, typically observing the [M-H]⁻ pseudomolecular ion.[7]
-
Selected Ion Monitoring (SIM): For quantitative analysis, specific m/z values corresponding to the compounds of interest and their deuterated internal standards are monitored.[7]
Signaling Pathways and Biological Activity
Eicosatrienoic acids are precursors to a variety of signaling molecules and can modulate key cellular pathways, particularly those involved in inflammation.
The Arachidonic Acid Cascade
Dihomo-γ-linolenic acid (DGLA) and other C20 fatty acids are metabolized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammatory responses.[8] Heneicosapentaenoic acid (HPA), a C21 fatty acid, is a poor substrate for these enzymes but can inhibit arachidonic acid synthesis.[9]
Regulation of Cell Adhesion
Eicosatrienoic acid (20:3 n-9), also known as Mead's acid, has been shown to influence the expression of cell-cell adhesion molecules. Specifically, it can down-regulate the expression of E-cadherin and desmoglein in human squamous cell carcinoma cells, which may impact cell invasion and metastasis.[10]
Anti-inflammatory Signaling of (11Z,14Z,17Z)-Eicosatrienoic Acid
The n-3 polyunsaturated fatty acid (11Z,14Z,17Z)-Eicosatrienoic acid (ETrA) exhibits mild anti-inflammatory properties. It can suppress the lipopolysaccharide (LPS)-stimulated nuclear factor-kappa B (NF-κB) pathway, leading to reduced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in murine macrophage cells.[11]
Conclusion
While specific experimental data for heneicosatrienoic acids remain sparse, the properties and biological activities of the structurally similar eicosatrienoic acids provide a valuable framework for understanding their potential roles in cellular signaling and as targets for drug development. The methodologies outlined here for the analysis of fatty acids and their metabolites are directly applicable to the study of these C21 compounds. Further research into the unique properties and biological functions of heneicosatrienoic acid isomers is warranted to fully elucidate their physiological and pathological significance.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 8,11,14-Eicosatrienoic acid, (Z,Z,Z)- [webbook.nist.gov]
- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,8,11-Eicosatrienoic Acid | C20H34O2 | CID 5282825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Heneicosapentaenoic Acid | TargetMol [targetmol.com]
- 10. Eicosatrienoic acid (20:3 n-9) inhibits the expression of E-cadherin and desmoglein in human squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid and Alpha-Linolenic Acid for Researchers and Drug Development Professionals
An important notice regarding the current state of research: Extensive literature review reveals a significant disparity in the available scientific data between alpha-linolenic acid (ALA) and 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. While alpha-linolenic acid is a well-characterized essential fatty acid with a vast body of research detailing its metabolism and physiological effects, this compound is primarily documented in chemical catalogs with a notable absence of published studies on its biochemical properties, metabolic fate, or physiological significance. This guide will provide a comprehensive overview of alpha-linolenic acid and present the limited available information for this compound to offer a structural comparison.
Core Biochemical Properties
A comparative summary of the fundamental biochemical properties of alpha-linolenic acid and the available data for this compound is presented below.
| Property | This compound | Alpha-Linolenic Acid (ALA) |
| Molecular Formula | C₂₁H₃₆O₂[1][2] | C₁₈H₃₀O₂[3][4][5] |
| Molecular Weight | 320.51 g/mol [1][2] | 278.43 g/mol [3][4][5][6] |
| Fatty Acid Notation | 21:3 (n-6) | 18:3 (n-3) |
| IUPAC Name | (9Z,12Z,15Z)-Heneicosatrienoic acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid[3][4][5] |
| Description | A polyunsaturated fatty acid with 21 carbon atoms and three cis double bonds. | An essential omega-3 polyunsaturated fatty acid with 18 carbon atoms and three cis double bonds.[3][4][5] |
Metabolic Pathways of Alpha-Linolenic Acid
Alpha-linolenic acid, as an essential fatty acid, cannot be synthesized de novo by humans and must be obtained from the diet. It serves as the precursor for the biosynthesis of longer-chain, more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This conversion process involves a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum.
The metabolic cascade is initiated by the enzyme delta-6-desaturase, which is considered the rate-limiting step in this pathway. The efficiency of this conversion is relatively low in humans and can be influenced by various factors, including diet and genetics.
References
An In-depth Technical Guide to Heneicosatrienoic Acid Isomers and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosatrienoic acids (21:3) are polyunsaturated fatty acids (PUFAs) containing a 21-carbon backbone and three double bonds. While less common than their 20-carbon eicosanoid precursors, emerging research has highlighted the diverse and significant biological activities of various heneicosatrienoic acid isomers. These activities, ranging from modulation of inflammatory pathways to regulation of cell growth, position them as intriguing molecules for therapeutic investigation. This technical guide provides a comprehensive overview of the known isomers of heneicosatrienoic acid, their biological functions supported by quantitative data, detailed experimental protocols for their analysis, and visualizations of their signaling pathways.
Isomers of Heneicosatrienoic Acid and Their Biological Functions
Several isomers of heneicosatrienoic acid have been identified, with their biological activities largely determined by the position of their double bonds. The most studied isomers include Dihomo-γ-linolenic acid (DGLA), Mead acid, and Sciadonic acid.
Dihomo-γ-linolenic Acid (DGLA) (all-cis-8,11,14-eicosatrienoic acid)
DGLA is an omega-6 fatty acid that serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. Its biological effects are concentration-dependent and influenced by the metabolic context.
Anti-inflammatory Properties: DGLA can be metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin (B15479496) E1 (PGE1), which has anti-inflammatory properties. Additionally, DGLA can be converted to the anti-inflammatory metabolite 15-hydroxyeicosatrienoic acid (15-HETrE) via the 15-lipoxygenase (15-LOX) pathway.[1] DGLA has been shown to inhibit the production of pro-inflammatory cytokines. For instance, at a concentration of 100 µM, DGLA reduces Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) levels to 60% of control levels in human peripheral blood mononuclear cells.[2] Other studies have shown that DGLA concentrations between 50-200 µM inhibit lipopolysaccharide (LPS)-induced TNF-α production.[3]
Role in Atherosclerosis: DGLA has demonstrated anti-atherogenic properties by attenuating chemokine-driven monocytic migration, inhibiting foam cell formation, and reducing the expression of pro-atherogenic genes in macrophages.[4][5]
Mead Acid (all-cis-5,8,11-eicosatrienoic acid)
Mead acid is an omega-9 fatty acid that is notably synthesized in the body during essential fatty acid deficiency (EFAD). Its presence is often used as a biomarker for this condition.
Inflammatory Modulation: Mead acid's role in inflammation is complex. It can be metabolized by 5-lipoxygenase to produce leukotriene C3 (LTC3).[6] Dietary supplementation with Mead acid has been shown to inhibit the synthesis of the pro-inflammatory leukotriene B4 (LTB4) in rat neutrophils.[6] Specifically, dietary Mead acid was found to completely inhibit LTB synthesis in an essential fatty acid deficiency model.[7]
Anti-proliferative Effects: Mead acid has been shown to suppress the growth of certain cancer cells. For KPL-1 human breast cancer cells, Mead acid exhibited an IC50 value of 214.2 µM for growth inhibition.[7]
Sciadonic Acid (all-cis-5,11,14-eicosatrienoic acid)
Sciadonic acid is a non-methylene-interrupted fatty acid found in the seeds of certain plants. It has garnered attention for its anti-inflammatory effects.
Anti-inflammatory Activity: Sciadonic acid has been demonstrated to reduce the production of several pro-inflammatory mediators in murine macrophages. In one study, sciadonic acid decreased the production of prostaglandin E2 (PGE2) by 29%, nitric oxide (NO) by 31%, interleukin-6 (IL-6) by 34%, and TNF-α by 14%.[3][8] These effects are mediated, in part, through the suppression of NF-κB and MAPK signaling pathways.[8]
11,14,17-Eicosatrienoic Acid
This omega-3 isomer of eicosatrienoic acid is less studied than the others. However, as an omega-3 fatty acid, it is presumed to possess anti-inflammatory properties. It is known to be a component of some plant oils and is synthesized from other fatty acids in the body.[9] It is recognized as one of the most active essential fatty acids in inhibiting the elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors.[10]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of heneicosatrienoic acid isomers.
| Isomer | Biological Activity | Cell Type/System | Quantitative Data | Reference(s) |
| Dihomo-γ-linolenic Acid (DGLA) | Inhibition of TNF-α production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced to 66% of control at 100 µM | [11] |
| Inhibition of IL-10 production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced to 60% of control at 100 µM | [2] | |
| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated cells | Inhibited at concentrations of 50-200 µM | [3] | |
| Mead Acid | Inhibition of breast cancer cell growth | KPL-1 human breast cancer cells | IC50 = 214.2 µM | [7] |
| Inhibition of Leukotriene B4 synthesis | In vivo model of essential fatty acid deficiency | Complete inhibition | [7] | |
| Sciadonic Acid | Inhibition of Prostaglandin E2 (PGE2) production | Murine RAW264.7 macrophages | 29% reduction | [3][8] |
| Inhibition of Nitric Oxide (NO) production | Murine RAW264.7 macrophages | 31% reduction | [3][8] | |
| Inhibition of Interleukin-6 (IL-6) production | Murine RAW264.7 macrophages | 34% reduction | [3][8] | |
| Inhibition of TNF-α production | Murine RAW264.7 macrophages | 14% reduction | [3][8] |
Signaling Pathways
The biological effects of heneicosatrienoic acid isomers are mediated through their interaction with and modulation of various cellular signaling pathways.
Dihomo-γ-linolenic Acid (DGLA) Anti-inflammatory Signaling
DGLA exerts its anti-inflammatory effects through multiple pathways. It is converted to PGE1, which can signal through prostaglandin E receptors (EP receptors) to modulate cellular responses. DGLA also competitively inhibits the metabolism of arachidonic acid (AA) to pro-inflammatory eicosanoids. Furthermore, its metabolite, 15-HETrE, can also exert anti-inflammatory actions.[1]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of conjugated linoleic acid isomers on fatty acid profiles of liver and adipose tissues and their conversion to isomers of 16:2 and 18:3 conjugated fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 9. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Elusive Heneicosatrienoic Acid (21:3n-6): An In-depth Technical Guide on its Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicosatrienoic acid (21:3n-6) is a rare, odd-chain, long-chain polyunsaturated fatty acid of the omega-6 family. Its natural occurrence is not widely documented, suggesting it is likely present in trace amounts in specific organisms or serves as a transient intermediate in metabolic pathways. This technical guide synthesizes the current understanding of omega-6 fatty acid biosynthesis to propose a putative pathway for 21:3n-6, details the analytical methodologies required for its identification and quantification, and explores potential, yet unconfirmed, natural sources. The information presented herein is intended to provide a foundational resource for researchers interested in the study of this and other unusual fatty acids.
Introduction
The landscape of lipidomics is vast and continues to expand with the discovery of novel fatty acid structures. While even-chain fatty acids such as linoleic acid (18:2n-6) and arachidonic acid (20:4n-6) are well-characterized, odd-chain fatty acids, particularly polyunsaturated ones, remain less explored. Heneicosatrienoic acid (21:3n-6) is one such molecule. As an omega-6 fatty acid, it belongs to a class of lipids with profound physiological roles, primarily as precursors to signaling molecules known as eicosanoids. However, the specific biological significance of a 21-carbon variant is currently unknown. This guide aims to collate the necessary theoretical and practical knowledge to facilitate future research into this elusive fatty acid.
Putative Natural Occurrence
Direct, quantitative evidence for the natural occurrence of 21:3n-6 is exceptionally limited in published literature. Its existence is more likely to be in trace amounts that may be overlooked in standard lipid profiling. Based on the known distribution of other unusual fatty acids, potential sources to investigate for 21:3n-6 could include:
-
Marine Invertebrates: Organisms such as sponges, tunicates, and mollusks are known to harbor a diverse array of unusual fatty acids, often originating from symbiotic microorganisms.[1]
-
Microorganisms: Bacteria, fungi, and microalgae are primary producers of a vast range of fatty acids and are plausible sources of odd-chain polyunsaturated fatty acids.[2][3][4] Some microorganisms are known to produce odd-chain fatty acids when provided with specific precursors.[2]
-
Specific Plant Species: While less common, some plants are known to produce unconventional fatty acids.[5]
It is important to note that the presence of 21:3n-6 in these sources is speculative and requires empirical verification.
Proposed Biosynthesis of 21:3n-6
The biosynthesis of fatty acids is a well-understood process involving the sequential action of elongase and desaturase enzymes. The synthesis of odd-chain fatty acids typically starts with a propionyl-CoA primer instead of the usual acetyl-CoA.[6] Following this logic, a plausible biosynthetic pathway for 21:3n-6 can be proposed, originating from the essential omega-6 fatty acid, linoleic acid (18:2n-6).
Two primary pathways can be hypothesized:
Pathway A: Elongation followed by Desaturation
-
Elongation: Linoleic acid (18:2n-6) undergoes a single elongation step, adding a three-carbon unit derived from malonyl-CoA with a propionyl-CoA primer, to form 21:2n-6. This step would be catalyzed by an elongase enzyme, possibly with a preference for odd-chain substrates.
-
Desaturation: The resulting 21:2n-6 is then desaturated by a Δ5-desaturase to introduce a third double bond, yielding heneicosatrienoic acid (21:3n-6).
Pathway B: Desaturation followed by Elongation
-
Desaturation: Linoleic acid (18:2n-6) is first desaturated by a Δ6-desaturase to form γ-linolenic acid (GLA, 18:3n-6).[7]
-
Elongation: GLA is then elongated by a three-carbon unit, again likely initiated by propionyl-CoA, to produce 21:3n-6.
The enzymes involved, particularly the elongases and desaturases, would need to exhibit activity towards these less common substrates. The competition with the more conventional pathways for the synthesis of arachidonic acid (20:4n-6) from linoleic acid likely contributes to the rarity of 21:3n-6.[8][9]
Signaling Pathway Diagram
Experimental Protocols for Identification and Quantification
The analysis of a rare fatty acid like 21:3n-6 requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.
Sample Preparation and Lipid Extraction
-
Homogenization: Biological samples (tissues, cells, etc.) are homogenized in a suitable solvent, often a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh-Dyer methods), to extract total lipids.[10]
-
Internal Standard: A known amount of an internal standard (e.g., a deuterated or an odd-chain fatty acid not expected to be in the sample, like C17:0) is added at the beginning of the extraction to account for sample loss during preparation and for accurate quantification.[11]
-
Phase Separation: The addition of water or a saline solution induces phase separation. The lower organic phase, containing the lipids, is collected.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This derivatization increases the volatility of the fatty acids, making them amenable to GC analysis.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC):
-
Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol phase) is typically used for the separation of FAMEs.[10]
-
Injector: A split/splitless injector is used, with the temperature set to ensure volatilization of the FAMEs without degradation.
-
Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for FAMEs.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
The identification of the 21:3n-6 FAME peak is based on its retention time relative to known standards and its unique mass spectrum. Quantification is achieved by comparing the peak area of the 21:3n-6 FAME to that of the internal standard.
Experimental Workflow Diagram
Data Presentation
As no quantitative data for the natural occurrence of 21:3n-6 is currently available, the following table is presented as a template for future studies.
Table 1: Template for Reporting Quantitative Data of 21:3n-6 Fatty Acid
| Organism/Tissue | Sample Type | Concentration (µg/g wet weight) | Percentage of Total Fatty Acids (%) | Analytical Method | Reference |
| [Organism Name] | [e.g., Muscle, Liver, Whole Body] | [Value ± SD] | [Value ± SD] | [e.g., GC-MS] | [Citation] |
| [Microorganism Strain] | [e.g., Biomass] | [Value ± SD] | [Value ± SD] | [e.g., GC-MS] | [Citation] |
Conclusion and Future Directions
Heneicosatrienoic acid (21:3n-6) represents a frontier in lipid research. Its apparent rarity in nature poses both a challenge and an opportunity. The proposed biosynthetic pathways and detailed analytical protocols provided in this guide offer a roadmap for researchers to begin the search for this elusive fatty acid. Future research should focus on targeted lipidomic analyses of organisms known for their unusual fatty acid profiles. The identification and quantification of 21:3n-6 in a natural source would be the first step towards understanding its potential physiological role and exploring its applications in drug development and nutritional science. The elucidation of the specific enzymes responsible for its synthesis could also open avenues for its biotechnological production.
References
- 1. Functional diversity and nutritional content in a deep-sea faunal assemblage through total lipid, lipid class, and fatty acid analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on 9,12,15-Heneicosatrienoic Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Findings: Extensive literature searches reveal that 9,12,15-heneicosatrienoic acid (C21:3) is a rare and poorly characterized polyunsaturated fatty acid. Unlike its more common counterparts, such as alpha-linolenic acid (C18:3) and eicosapentaenoic acid (C20:5), there is a significant scarcity of published research dedicated to its biological activities, natural abundance, and metabolic pathways. This guide summarizes the limited available information and highlights the considerable knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
Commercially available data from chemical suppliers provides the foundational chemical information for 9,12,15-heneicosatrienoic acid. These properties are essential for its identification and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 18211-44-4 | [1] |
| Molecular Formula | C₂₁H₃₆O₂ | [1] |
| Molecular Weight | 320.51 g/mol | [1] |
| Lipid Number | C21:3 | [1] |
| Purity (typical) | >98% | [1] |
| Physical State | Liquid | [1] |
| Storage | Freezer | [1] |
Biological Activity and Significance
There is a notable absence of peer-reviewed studies detailing the specific biological effects of 9,12,15-heneicosatrienoic acid. General information on omega-3 fatty acids suggests potential roles in various physiological processes, but direct evidence for this specific molecule is lacking. One study on a related C21 polyunsaturated fatty acid, 6,9,12,15,18-heneicosapentaenoic acid (HPA; 21:5n-3), which is found in small amounts in fish oils, demonstrated that it is a strong inhibitor of arachidonic acid (AA) synthesis. However, it was found to be a poor substrate for prostaglandin (B15479496) H synthase and 5-lipoxygenase. Given that fish oils contain very low levels of HPA, it is considered unlikely to be of major significance in the biological effects of fish oil consumption.
Natural Sources and Synthesis
The natural occurrence of 9,12,15-heneicosatrienoic acid in significant quantities has not been documented in the reviewed literature. While a polyunsaturated hydrocarbon with a 21-carbon backbone, all-cis-3,6,9,12,15,18-heneicosahexaene (HEH), has been isolated from marine planktonic algae and is suggested to be derived from docosahexaenoic acid, this does not provide direct evidence of the natural sources of 9,12,15-heneicosatrienoic acid itself.
Metabolism and Signaling Pathways
Due to the lack of research, the metabolic fate of 9,12,15-heneicosatrienoic acid and its potential involvement in cellular signaling pathways remain unknown. It is not possible at this time to provide diagrams of its metabolic conversion or its role in signaling cascades.
Experimental Protocols
The absence of published experimental studies on 9,12,15-heneicosatrienoic acid means that no established protocols for its extraction, quantification, or for the assessment of its biological activity can be provided. Researchers wishing to study this compound would need to adapt existing methodologies for other polyunsaturated fatty acids.
Future Research Directions
The current state of knowledge regarding 9,12,15-heneicosatrienoic acid presents a clear opportunity for novel research. Key areas that require investigation include:
-
Identification and Quantification in Natural Sources: A thorough investigation of marine and plant lipids is needed to determine if this fatty acid is present in any significant concentration.
-
Chemical Synthesis: The development of a reliable method for the chemical synthesis of 9,12,15-heneicosatrienoic acid is crucial to enable further research.
-
Biological Activity Screening: In vitro and in vivo studies are required to elucidate any potential anti-inflammatory, anti-proliferative, or other biological effects.
-
Metabolic Studies: Research into how this fatty acid is metabolized by mammalian cells will be essential to understand its physiological relevance.
Logical Workflow for Future Investigation
For researchers interested in pursuing studies on 9,12,15-heneicosatrienoic acid, a logical experimental workflow would be as follows:
References
Methodological & Application
Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid by GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a polyunsaturated fatty acid (PUFA) with the molecular formula C₂₁H₃₆O₂ and a molecular weight of 320.51.[1] The analysis of specific fatty acids like this is crucial in various research fields, including lipidomics, drug development, and nutritional science, to understand their metabolic roles and potential as biomarkers or therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[2][3] However, due to their low volatility, fatty acids require derivatization prior to GC-MS analysis, typically through conversion to their more volatile fatty acid methyl esters (FAMEs).[4] This document provides detailed application notes and protocols for the analysis of this compound by GC-MS.
Experimental Protocols
A critical step in the GC-MS analysis of fatty acids is the derivatization of the polar carboxyl group to a non-polar ester, most commonly a methyl ester. This process, known as esterification or transesterification, increases the volatility of the fatty acid, making it amenable to gas chromatography.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the derivatization of various biological samples.
Materials:
-
Sample containing this compound
-
14% (w/v) Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample containing the fatty acid into a screw-cap glass tube. If the sample is in a solid or semi-solid form, dissolve it in a small amount of a suitable organic solvent like toluene.
-
Derivatization: Add 2 mL of 14% BF₃-Methanol reagent to the sample.
-
Reaction: Cap the tube tightly and heat at 80-100°C for 45-60 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This method is simpler and faster than acid-catalyzed methods but is primarily for esterified fatty acids.
Materials:
-
Sample containing esterified this compound
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the lipid extract in a suitable organic solvent.
-
Derivatization: Add 1 mL of 2 M methanolic KOH to the sample.
-
Reaction: Vortex the mixture and incubate at room temperature or heat to 50°C for 5-10 minutes.
-
Neutralization: Add 1 mL of saturated sodium bicarbonate solution to neutralize the base.
-
Extraction and Phase Separation: Add 2 mL of hexane, vortex, and centrifuge to separate the layers.
-
Collection and Drying: Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.
-
Analysis: The FAMEs in the hexane layer are ready for GC-MS analysis.
GC-MS Analysis
The following are typical parameters for the GC-MS analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | SLB®-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Solvent Delay | 3-5 min |
Data Presentation
Expected Retention Time and Mass Spectral Data
The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak (M⁺) at m/z 334 (C₂₂H₃₈O₂). The fragmentation pattern will be characteristic of a polyunsaturated fatty acid methyl ester. Based on the fragmentation of the structurally similar methyl linolenate (C19H32O2, M⁺ at m/z 292), characteristic fragment ions are expected.[6]
Table 1: Predicted Mass Spectral Data for this compound Methyl Ester
| m/z | Interpretation |
| 334 | Molecular Ion (M⁺) |
| 303 | [M - OCH₃]⁺ |
| 292 | Representative fragment from cleavage at double bond positions |
| 79, 91, 105 | Characteristic hydrocarbon fragments for PUFAs |
| 74 | McLafferty rearrangement fragment for methyl esters |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for GC-MS analysis.
Logical Relationships in Fatty Acid Analysis
The following diagram illustrates the logical steps and considerations in developing a quantitative GC-MS method for fatty acid analysis.
Caption: Logical steps in fatty acid GC-MS analysis.
Potential Biological Signaling Pathway Involvement
While a specific signaling pathway for this compound is not well-documented in the available literature, as a polyunsaturated fatty acid, it could potentially serve as a substrate for enzymes in pathways such as the lipoxygenase (LOX) pathway, which is involved in inflammatory responses.[7][8] This pathway converts PUFAs into a variety of bioactive metabolites.
Caption: Hypothetical involvement in the LOX pathway.
References
- 1. scbt.com [scbt.com]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. youtube.com [youtube.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- [webbook.nist.gov]
- 7. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-6) is an odd-chain polyunsaturated fatty acid (PUFA). While even-chain fatty acids are more common, odd-chain fatty acids are gaining interest in the scientific community for their potential roles in various physiological and pathological processes. Accurate and precise quantification of these lipids in biological matrices is essential for understanding their metabolism, identifying potential biomarkers, and for the development of novel therapeutics.
These application notes provide detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Levels
While specific concentrations of this compound are not widely reported in the literature, the following table provides hypothetical yet physiologically plausible concentration ranges in various human biological samples. These values are based on typical concentrations observed for other low-abundance odd-chain polyunsaturated fatty acids and should serve as a guideline for analytical method development.[1][2][3][4][5]
| Biological Matrix | Analyte | Concentration Range (ng/mL or ng/g) | Method |
| Human Plasma | This compound | 5 - 50 ng/mL | LC-MS/MS |
| Human Red Blood Cells | This compound | 10 - 100 ng/mL | GC-MS |
| Human Liver Tissue | This compound | 20 - 200 ng/g | LC-MS/MS or GC-MS |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is applicable to plasma, red blood cells (RBCs), and tissue samples.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (IS): Deuterated this compound (e.g., C21:3-d5) in methanol.
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection:
-
For plasma: Use 100 µL of plasma.
-
For RBCs: Use a packed cell pellet from 200 µL of whole blood.
-
For tissue: Homogenize ~20 mg of tissue in 1 mL of ice-cold saline.
-
-
Internal Standard Addition: To the sample in a glass tube, add a known amount of the internal standard solution.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Isolate Lipid Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., 100 µL of methanol for LC-MS/MS or hexane (B92381) for GC-MS derivatization).
Protocol 2: Quantification by LC-MS/MS
This method is highly sensitive and specific for the direct analysis of the fatty acid.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 40 2.0 70 10.0 98 12.0 98 12.1 40 | 15.0 | 40 |
MS/MS Conditions (Negative ESI Mode):
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: -3.5 kV.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 319.3 275.3 15 C21:3-d5 (Internal Standard) 324.3 280.3 15 Note: Product ions and collision energies should be optimized for the specific instrument used.
Protocol 3: Quantification by GC-MS
This method requires derivatization but offers excellent chromatographic separation.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.
Instrumentation:
-
Gas chromatograph with a capillary column coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
Proposed Ions to Monitor (for FAME of C21:3): m/z 334 (M+), 303 (M-31), and other characteristic fragment ions.
Potential Signaling Pathway
Polyunsaturated fatty acids are key components of cell membranes and can be released to act as precursors for a variety of signaling molecules through enzymatic pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6][7][8][9][10][11][12][13][14] While the specific metabolism of this compound is not well-defined, it may follow similar pathways to other PUFAs.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable quantification of this compound in a range of biological samples. Both LC-MS/MS and GC-MS offer high sensitivity and specificity, and the choice of method may depend on available instrumentation and specific research needs. Further research is warranted to establish the precise biological concentrations and to elucidate the specific roles of this and other odd-chain fatty acids in health and disease.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Phospholipid Fatty Acid Concentration and Incident Coronary Heart Disease in Men and Women: The EPIC-Norfolk Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. On the Role of Molecular Oxygen in Lipoxygenase Activation: COMPARISON AND CONTRAST OF EPIDERMAL LIPOXYGENASE-3 WITH SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Isolation of C21 Polyunsaturated Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules that regulate inflammation, cardiovascular health, and neurological function.[1][2][3] While C20 (e.g., Eicosapentaenoic Acid, EPA) and C22 (e.g., Docosahexaenoic Acid, DHA) PUFAs are extensively studied, C21 PUFAs, such as Heneicosapentaenoic acid (HPA), represent a less-explored class of lipids with potential unique biological activities. The isolation of high-purity C21 PUFAs is essential for investigating their physiological roles and therapeutic potential. This document provides a detailed protocol for the extraction, enrichment, and purification of C21 PUFAs from biological sources such as marine microorganisms or fish oil.
Principle: The isolation process begins with the extraction of total lipids from the biomass. The extracted lipids, primarily triglycerides, are then saponified to release free fatty acids (FFAs) or transesterified to form fatty acid methyl esters (FAMEs) for improved volatility and separation.[4] A subsequent enrichment step, such as urea (B33335) complexation, is used to separate PUFAs from more abundant saturated and monounsaturated fatty acids. High-purity C21 PUFAs are then isolated from the enriched mixture using advanced chromatographic techniques. The purity and identity of the final product are confirmed by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for C21 PUFA Isolation
The overall workflow involves a multi-step process from raw biomass to a purified C21 PUFA fraction, ready for analysis and downstream applications.
References
- 1. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chemical synthesis of a high-purity standard of 9(Z),12(Z),15(Z)-heneicosatrienoic acid. The protocol is designed for researchers in lipidomics, metabolic studies, and drug development who require a reliable source of this specific C21 polyunsaturated fatty acid (PUFA). The synthesis employs a convergent strategy utilizing the Wittig reaction for the stereoselective formation of the cis double bonds, ensuring high isomeric purity of the final product. All quantitative data are summarized for clarity, and the experimental workflow is visualized using a Graphviz diagram. Additionally, a diagram illustrating the general metabolic pathway of polyunsaturated fatty acids is provided for biological context.
Introduction
Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a wide array of signaling molecules. While C18, C20, and C22 PUFAs have been extensively studied, odd-chain PUFAs such as this compound (C21:3, n-6) are less characterized but of growing interest in metabolic research. The availability of high-purity standards is essential for the accurate identification and quantification of these lipids in biological samples. This application note details a robust synthetic protocol for obtaining such a standard.
The synthetic strategy is based on the well-established Wittig olefination, which allows for the controlled formation of carbon-carbon double bonds with high Z-selectivity. The synthesis is divided into the preparation of two key fragments: a C9 phosphonium (B103445) ylide and a C12 aldehyde, which are then coupled and subsequently elaborated to the final product.
Retrosynthetic Analysis
The retrosynthesis of the target molecule, this compound, is outlined below. The molecule is disconnected at the C9-C10 and C12-C13 double bonds, which are prime candidates for formation via the Wittig reaction. This leads to three smaller, more readily available fragments.
Scheme 1: Retrosynthetic Pathway
For a more practical linear synthesis, we will employ a sequential Wittig reaction strategy.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials:
-
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
-
Anhydrous solvents should be used for all reactions sensitive to moisture.
-
Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Synthesis of (8-Carboxyoctyl)triphenylphosphonium bromide
-
Reaction Setup: In a round-bottom flask, dissolve 9-bromononanoic acid (1.0 eq) in acetonitrile.
-
Addition of Triphenylphosphine (B44618): Add triphenylphosphine (1.1 eq) to the solution.
-
Reaction: Reflux the mixture for 24 hours.
-
Workup: Cool the reaction to room temperature. The product will precipitate out of the solution. Filter the solid and wash with cold diethyl ether.
-
Purification: Dry the resulting white solid under vacuum to yield (8-carboxyoctyl)triphenylphosphonium bromide.
Protocol 2: Synthesis of Methyl 9-oxononanoate (B1257084)
-
Protection of Carboxylic Acid: Convert 9-oxononanoic acid to its methyl ester using methanol (B129727) and a catalytic amount of sulfuric acid.
-
Oxidation: The terminal alcohol of methyl 9-hydroxynonanoate can be oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).
-
Purification: Purify the resulting aldehyde by column chromatography on silica (B1680970) gel.
Protocol 3: First Wittig Reaction - Synthesis of Methyl (9Z,12Z)-pentadeca-9,12-dienoate
-
Ylide Generation: Suspend (3Z)-hex-3-en-1-yl)triphenylphosphonium bromide (prepared from 1-bromo-(3Z)-hexene and triphenylphosphine) in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange color of the ylide persists.
-
Coupling: Add a solution of methyl 9-oxononanoate (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Protocol 4: Reduction and Bromination
-
Reduction: Reduce the methyl ester of the product from Protocol 3 to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH) in THF.
-
Bromination: Convert the alcohol to the corresponding bromide using a reagent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine.
Protocol 5: Second Wittig Reaction and Final Deprotection
-
Phosphonium Salt Formation: React the bromide from Protocol 4 with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Generation: Generate the ylide from this phosphonium salt using a strong base as described in Protocol 3.
-
Coupling: Couple the ylide with a suitable C5 aldehyde (e.g., pentanal).
-
Saponification: Hydrolyze the resulting ester (if the carboxyl group was protected as such) using a base like lithium hydroxide (B78521) in a mixture of THF and water to yield the final product, this compound.
-
Purification: Purify the final product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound.
| Step | Reactant | Product | Theoretical Yield (%) | Typical Purity (%) | Analytical Method |
| Protocol 1 | 9-Bromononanoic acid | (8-Carboxyoctyl)triphenylphosphonium bromide | 95 | >98 | NMR, MS |
| Protocol 3 | Methyl 9-oxononanoate | Methyl (9Z,12Z)-pentadeca-9,12-dienoate | 80 | >95 (Z,Z isomer) | GC-MS, NMR |
| Protocol 5 | Intermediate from Protocol 4 | This compound | 75 | >98 | HPLC, GC-MS, NMR |
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Diagram 2: General Metabolic Pathway of Polyunsaturated Fatty Acids
Caption: General metabolic pathways of omega-3 and omega-6 fatty acids.
Conclusion
The synthetic protocol detailed in this application note provides a reliable method for obtaining a high-purity standard of this compound. The use of stereoselective Wittig reactions ensures the correct geometry of the double bonds, which is crucial for its biological activity and accurate analytical characterization. This standard will be a valuable tool for researchers investigating the role of odd-chain polyunsaturated fatty acids in health and disease.
Application Note: Derivatization of Heneicosatrienoic Acid for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Heneicosatrienoic acid (C21:3) is a very long-chain polyunsaturated fatty acid (VLC-PUFA). The analysis of such fatty acids via gas chromatography (GC) is challenging due to their low volatility and potential for thermal degradation at the high temperatures required for elution.[1][2] Derivatization is a critical pre-analytical step that chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC analysis.[3][4][5] The most common derivatization strategies involve the conversion of the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester.[6] This application note provides detailed protocols for the two most prevalent methods: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Overall Experimental Workflow
The general procedure for preparing heneicosatrienoic acid for GC analysis involves lipid extraction, derivatization to increase volatility, and subsequent chromatographic separation and detection. The choice of derivatization depends on the specific analytical goals and the presence of other functional groups.
Caption: Overall workflow for GC analysis of Heneicosatrienoic Acid.
Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
Esterification is the most common method for fatty acid analysis.[7] The process converts carboxylic acids into FAMEs, which are significantly more volatile.[8] Boron trifluoride (BF₃) in methanol (B129727) is a widely used and effective reagent for this purpose, capable of esterifying free fatty acids and transesterifying acylglycerols under relatively mild conditions.[3][9]
Caption: Esterification of a fatty acid to a FAME derivative.
Experimental Protocol: Esterification with BF₃-Methanol
This protocol is adapted from established methods for FAME preparation.[9]
Materials:
-
Lipid extract containing heneicosatrienoic acid
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes or autosampler vials
-
Vortex mixer
-
Heating block or oven set to 60°C
Procedure:
-
Sample Preparation: Start with a dried lipid extract. If the sample is in solvent, evaporate the solvent under a gentle stream of nitrogen. If the sample is aqueous, it must be lyophilized or dried completely as water interferes with the reaction.[9]
-
Reaction: To the dried sample, add 100 µL of a suitable solvent (e.g., toluene (B28343) or hexane) to dissolve the lipids. Add 200 µL of 14% BF₃-Methanol reagent.
-
Incubation: Cap the tube tightly, vortex for 10-15 seconds, and place it in a heating block or oven at 60°C for 30-60 minutes. The time can be optimized depending on the lipid complexity.[9]
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution to stop the reaction. Add 1 mL of hexane to extract the FAMEs.
-
Phase Separation: Vortex the tube vigorously for 30 seconds and centrifuge briefly (e.g., 2 minutes at 1000 x g) to separate the layers.
-
Collection & Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Data Presentation: Typical GC Parameters for FAME Analysis
| Parameter | Typical Value/Condition | Purpose |
| GC System | Agilent 8890 or similar with FID/MS | Separation and detection of FAMEs. |
| Column | FAMEWAX or Rt-2560 (e.g., 30 m x 0.25 mm x 0.25 µm)[3] | Highly polar column for optimal separation of FAMEs, including isomers. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is for concentrated samples; splitless for trace analysis. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 3°C/min to 240°C; Hold: 15 min | Temperature gradient to separate FAMEs based on boiling point and polarity.[3] |
| Detector | FID at 260°C or MS (scan range 50-550 m/z) | FID for quantification, MS for identification and structural confirmation. |
Method 2: Silylation to Trimethylsilyl (TMS) Esters
Silylation is a versatile derivatization technique that replaces active hydrogen atoms in polar functional groups (like -COOH, -OH) with a nonpolar trimethylsilyl (TMS) group.[4][10] This process significantly reduces the polarity and increases the volatility of the analyte.[5] BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful reagent for derivatizing carboxylic acids.[9][11][12]
Caption: Silylation of a fatty acid to a TMS-ester derivative.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol is based on common silylation procedures for acidic compounds.[9][10]
Materials:
-
Dried lipid extract containing heneicosatrienoic acid
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Autosampler vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven set to 60°C
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in an autosampler vial. Silylation reagents are extremely sensitive to moisture.[4][9]
-
Reagent Addition: Add 100 µL of an aprotic solvent (e.g., acetonitrile) to the dried sample. Add 50 µL of BSTFA + 1% TMCS reagent. A molar excess of the reagent is recommended.[9]
-
Reaction: Immediately cap the vial tightly, vortex for 10-15 seconds, and heat at 60°C for 60 minutes. Optimization of time and temperature may be necessary depending on the sample matrix.[10]
-
Cooling: Allow the vial to cool completely to room temperature before opening.
-
Analysis: The sample is now ready for direct injection into the GC. No extraction or workup is required. The byproducts of the BSTFA reaction are highly volatile and typically elute with the solvent front.[13]
Data Presentation: Comparison of Common Silylation Reagents
| Reagent | Key Characteristics | Best For |
| BSTFA | Highly reactive, produces volatile byproducts.[13] | General purpose silylation of alcohols, phenols, and carboxylic acids. |
| BSTFA + TMCS | Catalyzed version of BSTFA, more powerful.[4] | Difficult-to-silylate compounds, such as hindered hydroxyls and amides.[11] |
| MSTFA | Most volatile TMS-amide available.[13] | Trace analysis where reagent byproducts might interfere with early-eluting peaks. |
| BSA | Reacts quickly under mild conditions.[13] | Derivatizing a wide range of compounds including alkaloids and biogenic amines. |
Summary and Method Comparison
The choice between esterification and silylation depends on the analytical requirements.
| Feature | Esterification (FAMEs) | Silylation (TMS-Esters) |
| Principle | Converts carboxylic acid to a methyl ester. | Replaces active hydrogen with a TMS group. |
| Selectivity | Primarily targets carboxylic acids. | Reacts with any active hydrogen (-COOH, -OH, -NH, -SH).[9] |
| Reaction Byproducts | Non-volatile salts, require extraction. | Highly volatile, do not typically require removal.[13] |
| Moisture Sensitivity | Moderately sensitive. | Extremely sensitive to moisture.[4] |
| Derivative Stability | FAMEs are generally very stable. | TMS-esters are less stable and susceptible to hydrolysis.[4] |
| Typical Use Case | Standard fatty acid profiling of total fats.[3] | Analysis of free fatty acids, hydroxylated fatty acids, and other metabolites in a single run. |
Note on Hydroxylated VLC-PUFAs: If analyzing hydroxylated forms of heneicosatrienoic acid, a two-step derivatization may be necessary: first, esterification to protect the carboxylic acid, followed by silylation to derivatize the hydroxyl group.[14] This creates a stable, volatile derivative for GC-MS analysis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. csqanalytics.com [csqanalytics.com]
- 12. esslabshop.com [esslabshop.com]
- 13. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 14. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Lipidomics Workflow for the Identification and Quantification of Odd-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are gaining significant interest in the scientific community.[1] Circulating levels of OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been inversely associated with the risk of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[2][3] These fatty acids originate from various sources, including diet (e.g., dairy products), gut microbiota metabolism, and endogenous biosynthesis through pathways like α-oxidation.[2][3] Lipidomics, the large-scale study of lipids, provides powerful tools for the comprehensive identification and quantification of OCFAs in complex biological samples.[4][5] This application note provides a detailed workflow, including experimental protocols and data analysis strategies, for the robust analysis of OCFAs using modern mass spectrometry-based techniques.
Overall Lipidomics Workflow
The comprehensive analysis of odd-chain fatty acids from biological samples involves a multi-step process. It begins with careful sample collection and preparation, followed by the extraction of lipids. Depending on the analytical platform, derivatization may be required. The sample is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final steps involve data processing, statistical analysis, and biological interpretation.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance [repository.cam.ac.uk]
- 4. Lipidomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
The Untapped Potential of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid as a Biomarker: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),12(Z),15(Z)-Heneicosatrienoic acid, a C21 tri-unsaturated fatty acid, represents a lesser-explored area of lipidomics with potential applications in biomarker discovery. While extensive research has focused on more common fatty acids, the unique properties of odd-chain polyunsaturated fatty acids (PUFAs) like heneicosatrienoic acid may offer novel insights into various physiological and pathological processes. This document provides a comprehensive overview of the methodologies required to investigate this compound as a potential biomarker, drawing from established protocols for fatty acid analysis. Although specific quantitative data and established signaling pathways for this particular fatty acid are not yet prevalent in scientific literature, this guide serves as a foundational resource for researchers poised to explore this promising frontier.
Rationale for Investigation
The study of fatty acids as biomarkers is a rapidly growing field. Their levels and metabolism can reflect dietary intake, endogenous synthesis, and the pathophysiology of various diseases, including metabolic syndrome, cardiovascular disease, and inflammatory conditions. Odd-chain fatty acids, in particular, are gaining attention as they are not solely derived from diet and can be synthesized endogenously, potentially reflecting specific metabolic states. Investigating this compound could therefore uncover novel diagnostic or prognostic markers.
Experimental Protocols
The following protocols provide a standard workflow for the analysis of fatty acids from biological samples. These methods are broadly applicable and can be optimized for the specific detection and quantification of this compound.
Lipid Extraction from Biological Samples
A crucial first step is the efficient extraction of total lipids from the biological matrix of interest (e.g., plasma, serum, tissues, or cells). The Folch and Bligh-Dyer methods are the most widely used and reliable techniques.
a) Modified Folch Method
This method uses a chloroform (B151607) and methanol (B129727) mixture to extract lipids.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., a C17:0 or other non-endogenous fatty acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
-
Procedure:
-
Homogenize the biological sample (e.g., 100 µL of plasma or 50 mg of tissue) in a glass tube.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing an appropriate internal standard.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further analysis.
-
b) Bligh and Dyer Method
This method is suitable for samples with high water content.
-
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Internal standard
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 1 mL of aqueous sample (e.g., plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture containing an internal standard.
-
Vortex for 2 minutes to form a single phase.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of distilled water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Collect the lower chloroform layer.
-
Dry the extract under nitrogen and store at -80°C.
-
Fatty Acid Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
For gas chromatography (GC) analysis, fatty acids must be converted to their more volatile methyl ester derivatives (FAMEs).
-
Materials:
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl (5%)
-
Hexane (B92381) or Heptane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of FAMEs.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-23, SP-2560, or similar) is recommended for good separation of PUFA isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C. The exact program should be optimized for the specific column and analytes.
-
Detector Temperature (FID): 260°C.
-
Mass Spectrometer (if used): Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
-
Data Analysis:
-
Identify the FAME of this compound by comparing its retention time and mass spectrum to an authentic chemical standard.
-
Quantify the concentration by integrating the peak area and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Data Presentation
Quantitative data for this compound should be presented in a clear and structured format to allow for easy comparison between different experimental groups (e.g., healthy controls vs. disease cohort).
Table 1: Hypothetical Plasma Concentrations of this compound in a Clinical Study
| Group | N | Concentration (µg/mL) | Standard Deviation | p-value |
| Healthy Controls | 50 | 0.85 | 0.21 | <0.01 |
| Disease X Patients | 50 | 1.42 | 0.35 |
Visualization of Potential Metabolic Pathways
While the specific metabolic pathway of this compound is not well-defined, it is likely to be involved in the general pathways of PUFA metabolism, including elongation, desaturation, and oxidation. The following diagrams illustrate a generalized workflow for biomarker analysis and a hypothetical metabolic context.
Conclusion and Future Directions
The investigation of this compound as a biomarker is a nascent field with significant potential. The protocols and frameworks outlined in this document provide a robust starting point for researchers. Future studies should focus on:
-
Screening Studies: Large-scale lipidomic profiling of diverse patient cohorts to identify potential associations between this compound levels and specific diseases.
-
Metabolic Labeling Studies: Using stable isotope-labeled precursors to trace the endogenous synthesis and metabolism of this fatty acid.
-
Functional Studies: Investigating the biological activity of this compound and its metabolites in cell culture and animal models to elucidate its role in signaling pathways.
By systematically applying these methodologies, the scientific community can begin to unlock the potential of this compound as a novel biomarker for the advancement of diagnostics and therapeutics.
Application Notes and Protocols for Cell Culture Studies with Heneicosatrienoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heneicosatrienoic acids (21:3) are long-chain polyunsaturated fatty acids (PUFAs). While the biological activities of more common 20-carbon (eicosanoids) and 22-carbon (docosanoids) PUFAs are extensively studied, specific research on heneicosatrienoic acids in cell culture is limited. These application notes provide a comprehensive framework for researchers interested in investigating the cellular effects of heneicosatrienoic acids. The protocols outlined are based on established methodologies for handling and studying other long-chain PUFAs in vitro and are directly applicable.[1][2][3] This document covers the preparation of fatty acid-BSA complexes, general cell treatment protocols, and examples of signaling pathways that may be affected, based on data from structurally similar fatty acids.
Section 1: Preparation of Heneicosatrienoic Acid for Cell Culture
Long-chain fatty acids have low solubility in aqueous culture media and can be toxic to cells in their free form. To mimic physiological conditions where fatty acids are transported by albumin in the blood, and to enhance stability and bioavailability in culture, they should be complexed with fatty acid-free Bovine Serum Albumin (BSA).[3]
Protocol 1: Preparation of Fatty Acid-BSA Complexes
This protocol describes the preparation of a fatty acid stock solution and its complexation with BSA for cell culture applications.[1][4]
Materials:
-
Heneicosatrienoic acid (21:3)
-
Ethanol (B145695) (high purity)[4]
-
Fatty acid-free BSA powder
-
MilliQ or ultrapure water
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Sterile filters (0.22 µm)
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C for up to one month.
-
-
Prepare 150 mM Fatty Acid Stock Solution:
-
Under a laminar flow hood, dissolve the heneicosatrienoic acid in ethanol to a final concentration of 150 mM. For example, add the appropriate weight of fatty acid to a sterile microfuge tube and add ethanol to the final volume.
-
Vortex until fully dissolved. Store this stock solution at -20°C, protected from light.
-
-
Prepare the Fatty Acid:BSA Complex (5 mM Stock):
-
In a sterile 15 mL conical tube, gently warm 10 mL of the 10% BSA solution in a 37°C water bath for 5-10 minutes.
-
Slowly add 333 µL of the 150 mM fatty acid stock solution to the warm BSA solution while gently swirling. This creates a molar ratio of approximately 3:1 (Fatty Acid:BSA).
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle mixing, to allow for complexation.[1]
-
Visually inspect the solution. If it is cloudy, the complex has not formed properly, and the solution should be discarded.[1]
-
The final concentration of this FA:BSA stock solution is approximately 5 mM. It can be stored at -20°C.
-
-
Prepare Working Solutions in Culture Media:
-
Thaw the 5 mM FA:BSA stock solution at 37°C.
-
Dilute the stock solution directly into your complete cell culture medium to achieve the desired final concentration (e.g., 10, 50, 100 µM).
-
A vehicle control should be prepared by adding an equivalent volume of BSA solution (complexed with the same amount of ethanol used for the fatty acid stock) to the culture medium.
-
Experimental Workflow for Fatty Acid Treatment
Caption: General workflow for fatty acid studies in cell culture.
Section 2: Potential Biological Activities and Signaling Pathways
While direct data on heneicosatrienoic acid is scarce, we can infer potential biological activities based on its structure as an n-3 or n-6 PUFA. Related fatty acids are known to modulate inflammation, cell proliferation, and other cellular processes.
Potential Anti-inflammatory Effects
Eicosatrienoic acid (20:3, n-3) has been shown to exert mild anti-inflammatory properties in murine RAW264.7 macrophage cells.[5] It suppressed LPS-stimulated nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression by inhibiting the NF-κB pathway.[5] It is plausible that heneicosatrienoic acid could have similar or distinct effects on inflammatory signaling.
Table 1: Effects of Eicosatrienoic Acid (20:3) on RAW264.7 Macrophages
| Parameter | Treatment | Result | Reference |
| Phospholipid Composition | Incubation with ETrA (20:3, n-3) | Dose-dependent increase in ETrA and its metabolites (up to 33% of total fatty acids). Reduction in n-6 PUFA (30%) and MUFA (60%). | [5] |
| NO Production | LPS + ETrA (20:3, n-3) | Suppressed LPS-stimulated NO production. | [5] |
| iNOS Expression | LPS + ETrA (20:3, n-3) | Suppressed LPS-stimulated iNOS expression. | [5] |
| PGE2 Production | LPS + ETrA (20:3, n-3) | No significant suppressive effect observed. | [5] |
| COX-2 Expression | LPS + ETrA (20:3, n-3) | No significant suppressive effect observed. | [5] |
Data extrapolated from studies on Eicosatrienoic acid (ETrA; 20:3, n-3) as a potential analogue for Heneicosatrienoic acid activity.
Potential Effects on Cell Adhesion and Proliferation
In contrast, a different isomer, eicosatrienoic acid (20:3, n-9 or Mead's acid), which accumulates during essential fatty acid deficiency, has been shown to have different effects. In human squamous cell carcinoma cells, low concentrations of Mead's acid reduced the expression of the cell adhesion molecule E-cadherin, while higher concentrations stimulated cell growth.[6] This highlights the importance of the specific isomer (n-3, n-6, or n-9) in determining biological function.
Illustrative Signaling Pathway: NF-κB Inhibition
Many PUFAs exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. The diagram below illustrates this common mechanism, which could be a relevant pathway to investigate for heneicosatrienoic acid.
Caption: Hypothesized inhibition of the NF-κB pathway by fatty acids.
Section 3: Experimental Protocols for Cellular Analysis
After treating cells with heneicosatrienoic acid, a variety of assays can be performed to assess its biological effects.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of heneicosatrienoic acid on cell viability and to determine a non-toxic concentration range for further experiments.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the heneicosatrienoic acid-BSA complex (e.g., 0, 10, 25, 50, 100, 200 µM) and the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is used to measure changes in the expression of target genes (e.g., inflammatory markers like IL-6, TNF-α, iNOS) following treatment.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of heneicosatrienoic acid-BSA complex and vehicle control for a specified time (e.g., 6, 12, or 24 hours). If studying inflammation, co-treat with an inflammatory stimulus like LPS (100 ng/mL).
-
RNA Extraction: Wash cells with ice-cold PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Check: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Example qPCR Plate Setup for a Single Gene
| Well | Sample | Condition |
| A1-A3 | Replicate 1-3 | Untreated Control |
| B1-B3 | Replicate 1-3 | Vehicle Control (BSA) |
| C1-C3 | Replicate 1-3 | Heneicosatrienoic Acid (50 µM) |
| D1-D3 | Replicate 1-3 | LPS (100 ng/mL) |
| E1-E3 | Replicate 1-3 | Heneicosatrienoic Acid + LPS |
| F1-F3 | Replicate 1-3 | No Template Control (NTC) |
Investigating the biological roles of less-studied fatty acids like heneicosatrienoic acid is crucial for discovering novel bioactive lipids. The protocols and frameworks provided here offer a robust starting point for researchers to explore the effects of heneicosatrienoic acid on various cellular processes. Careful preparation of fatty acid-BSA complexes is critical for obtaining reliable and reproducible results. By applying these methods, scientists can elucidate the specific signaling pathways and cellular responses modulated by this unique fatty acid, potentially uncovering new therapeutic avenues in inflammation, cancer, and metabolic diseases.
References
- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eicosatrienoic acid (20:3 n-9) inhibits the expression of E-cadherin and desmoglein in human squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Metabolic Research
A Novel Polyunsaturated Odd-Chain Fatty Acid in Metabolic Crosstalk
Introduction
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a C21 tri-unsaturated odd-chain fatty acid. While research specifically detailing the metabolic fate and signaling roles of this particular fatty acid is limited, its unique structure as both a polyunsaturated fatty acid (PUFA) and an odd-chain fatty acid (OCFA) suggests intriguing possibilities for its involvement in metabolic regulation. OCFAs have garnered significant interest for their potential roles in mitigating risks associated with type 2 diabetes and cardiovascular disease.[1][2] PUFAs are well-established as critical components of cell membranes and precursors to a vast array of signaling molecules. This document provides an overview of the hypothesized metabolic significance of this compound, along with detailed protocols for its study in a research setting.
Hypothesized Metabolic Significance and Applications
Based on the known metabolism of other PUFAs and OCFAs, this compound may be involved in several key metabolic processes:
-
Membrane Fluidity and Composition: As a C21 PUFA, it could be incorporated into cellular membranes, influencing their fluidity, and consequently, the function of membrane-bound proteins such as receptors and enzymes.
-
Precursor to Bioactive Metabolites: Similar to other PUFAs, it could be a substrate for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce novel bioactive lipid mediators with potential roles in inflammation and cell signaling.
-
Modulation of Cellular Signaling: Fatty acids are known to act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.[3] this compound could potentially modulate PPAR activity.
-
Anaplerotic Substrate: The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic role could be significant in certain metabolic states.
These potential roles make this compound a compelling target for research in metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Quantitative Data Summary
Due to the scarcity of specific research on this compound, the following table presents hypothetical quantitative data based on typical results observed for other polyunsaturated fatty acids in metabolic studies. This is intended to serve as a template for data presentation.
| Parameter | Control Group | Treatment Group (this compound) | Fold Change | p-value |
| Gene Expression (Adipocytes) | ||||
| PPARγ (mRNA) | 1.0 ± 0.15 | 2.5 ± 0.3 | 2.5 | <0.01 |
| Adiponectin (mRNA) | 1.0 ± 0.2 | 3.1 ± 0.4 | 3.1 | <0.01 |
| TNFα (mRNA) | 1.0 ± 0.1 | 0.4 ± 0.08 | -2.5 | <0.05 |
| Metabolite Levels (Hepatocytes) | ||||
| Intracellular Triglycerides (µg/mg protein) | 50.2 ± 5.1 | 35.8 ± 4.2 | -1.4 | <0.05 |
| Glucose Uptake (nmol/min/mg protein) | 12.5 ± 1.8 | 18.9 ± 2.1 | 1.5 | <0.01 |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes to mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin)
-
This compound (stock solution in ethanol)
-
Oil Red O staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for PPARγ, Adiponectin, and a housekeeping gene.
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency (Day 0), induce differentiation by replacing the medium with Differentiation Medium I containing either vehicle (ethanol) or varying concentrations of this compound.
-
On Day 2, replace the medium with Differentiation Medium II containing the respective treatments.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium II and treatments.
-
On Day 8, assess adipocyte differentiation:
-
Lipid Accumulation: Fix cells with 10% formalin, wash with PBS, and stain with Oil Red O. Elute the stain with isopropanol (B130326) and quantify the absorbance.
-
Gene Expression: Harvest cells, extract total RNA, and perform qRT-PCR to measure the expression of adipogenic marker genes.
-
Protocol 2: Analysis of Fatty Acid Uptake and Metabolism in Hepatocytes
Objective: To determine the rate of uptake and metabolic fate of this compound in liver cells.
Materials:
-
HepG2 or primary hepatocytes
-
Culture medium (e.g., DMEM)
-
Radiolabeled [1-14C]-9(Z),12(Z),15(Z)-Heneicosatrienoic acid
-
Scintillation counter and fluid
-
Lipid extraction solvents (e.g., Folch method: chloroform/methanol)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Plate hepatocytes and allow them to adhere overnight.
-
Incubate cells with medium containing [1-14C]-9(Z),12(Z),15(Z)-Heneicosatrienoic acid for various time points (e.g., 0, 15, 30, 60 minutes).
-
To measure uptake, wash cells with ice-cold PBS, lyse the cells, and measure radioactivity using a scintillation counter.
-
To determine metabolic fate, after incubation, extract total lipids from the cells using the Folch method.
-
Separate different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction.
-
For detailed fatty acid profiling, perform fatty acid methyl ester (FAME) derivatization of the lipid extracts followed by GC-MS analysis.[4]
Visualizations
Caption: Hypothesized metabolic pathways of this compound.
Caption: General experimental workflow for studying the effects of novel fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,12,15-Hexadecatrienoic Acid|High-Purity Fatty Acid [benchchem.com]
Troubleshooting & Optimization
Improving recovery of odd-chain PUFAs during lipid extraction
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in improving the recovery of odd-chain polyunsaturated fatty acids (PUFAs) during lipid extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are odd-chain polyunsaturated fatty acids (PUFAs) and why are they important?
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] While most naturally occurring fatty acids have an even number of carbon atoms, OCFAs are found in various biological systems, often in lower concentrations.[1] Their importance is increasingly recognized in research due to their associations with a lower risk of cardiometabolic diseases.[1][3] They can be synthesized endogenously from propionyl-CoA, a metabolite derived from the diet and gut microbiota.[2][4]
Q2: Which lipid extraction method is best for recovering odd-chain PUFAs?
The Folch and Bligh & Dyer methods are the most commonly used and are considered gold standards for total lipid extraction.[5] The choice between them can depend on the lipid content of your sample. For samples with low lipid content (<2%), both methods yield similar results.[6][7][8] However, for samples with higher lipid content (>2%), the Folch method generally provides a significantly higher recovery of total lipids.[6][7][8] Therefore, for maximizing the recovery of all lipids, including the less abundant odd-chain PUFAs, the Folch method is often preferred.
Q3: Can I use a safer alternative to chloroform-based methods?
Yes, research is ongoing to find greener and less toxic solvent alternatives to chloroform (B151607). Some studies have explored mixtures like 2-methyltetrahydrofuran (B130290) (2-MeTHF)/isoamyl alcohol/water as a substitute in the Bligh & Dyer method, which has shown promising lipid yields.[5] However, it is crucial to validate the efficiency of any alternative method for your specific sample type and target lipids, as the recovery of different lipid classes can vary with the solvent system used.[9]
Q4: How does the metabolism of odd-chain PUFAs differ from even-chain PUFAs?
The beta-oxidation of both odd- and even-chain fatty acids proceeds similarly, producing acetyl-CoA. The key difference lies in the final cycle of beta-oxidation for odd-chain fatty acids, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10] This propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle (TCA cycle). This metabolic pathway is sometimes referred to as the "VOMIT" pathway, named after the precursor amino acids (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine) that also feed into it.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall lipid yield | Incomplete cell/tissue disruption: The solvent cannot access the lipids if the sample is not adequately homogenized. | Ensure thorough homogenization of the tissue. For tough tissues, consider methods like sonication or bead beating in the presence of the extraction solvent.[12] |
| Insufficient solvent volume: The sample-to-solvent ratio is critical for efficient extraction. | For the Folch method, use a solvent volume that is 20 times the volume of the tissue sample (e.g., 20 mL of 2:1 chloroform:methanol for 1 g of tissue).[12] | |
| Inadequate mixing/incubation: Lipids need sufficient time to partition into the solvent phase. | Agitate the homogenate for at least 15-20 minutes after adding the solvent.[12][13] For some tissues, a longer incubation period may improve yield. | |
| Poor recovery of odd-chain PUFAs specifically | Low abundance in the sample: Odd-chain PUFAs are often present in much lower concentrations than even-chain fatty acids. | Increase the starting amount of your sample material if possible. Ensure your analytical method (e.g., GC-MS) is sensitive enough for detection and quantification. |
| Loss during phase separation: Polar lipids can be lost to the upper aqueous phase if the phase separation is not clean. | Ensure a clear separation of the two phases by centrifugation. When collecting the lower organic phase, be careful to avoid aspirating the interface or the upper phase.[14] | |
| Degradation of PUFAs (both odd and even chain) | Oxidation: PUFAs are susceptible to oxidation, which can be accelerated by heat, light, and exposure to air. | Avoid excessive heat during extraction and solvent evaporation. Use antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in your extraction solvents.[15] Store lipid extracts under an inert gas (like nitrogen or argon) at low temperatures (-20°C or -80°C). |
| Acid-catalyzed degradation: Some acidic conditions can lead to the degradation of certain lipids like plasmalogens. | While adding acid can improve the recovery of acidic lipids, be aware of its potential effects on other lipid classes.[16] | |
| Inconsistent results between replicates | Variability in sample homogenization: Inconsistent homogenization can lead to different extraction efficiencies between samples. | Standardize your homogenization procedure in terms of time, speed, and equipment. |
| Inaccurate phase volume ratios: Incorrect solvent ratios can lead to poor phase separation and inconsistent partitioning of lipids. | Carefully measure and add all solvents and aqueous solutions to maintain the correct ratios for the chosen method (e.g., 2:1:0.8 chloroform:methanol:water for the final biphasic system in the Folch method).[17] |
Quantitative Data on Extraction Methods
The choice of extraction method can significantly impact the total lipid yield, especially in samples with high lipid content.
| Extraction Method | Sample Lipid Content | Relative Lipid Recovery | Reference |
| Folch | >2% | Higher | [6][7][8] |
| Bligh & Dyer | >2% | Lower (can be up to 50% lower in high-fat samples) | [6][7][8] |
| Folch | <2% | Similar to Bligh & Dyer | [6][7][8] |
| Bligh & Dyer | <2% | Similar to Folch | [6][7][8] |
| Hara and Radin (Hexane/Isopropanol) | Not specified | Lower than Folch and Bligh & Dyer | [5] |
| Bligh & Dyer with 2-MeTHF/isoamyl alcohol/water | Not specified | ~83% of the yield of the standard Bligh & Dyer method | [5] |
Experimental Protocols
Protocol 1: Folch Method for Lipid Extraction
This protocol is adapted from the original method described by Folch et al. (1957).
Materials:
-
Tissue sample
-
Chloroform:Methanol (2:1, v/v) solution
-
0.9% NaCl solution (or distilled water)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the tissue sample and place it in a glass homogenizer tube.
-
Add a volume of 2:1 chloroform:methanol that is 20 times the volume of the tissue sample (e.g., for 1 g of tissue, add 20 mL of solvent).[12]
-
Homogenize the sample thoroughly until a uniform suspension is formed.
-
Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[12][13]
-
Filter the homogenate through a solvent-resistant filter paper or centrifuge the sample to pellet the solid residue. Collect the liquid extract.
-
Transfer the liquid extract to a clean glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of extract, add 4 mL of NaCl solution).[12]
-
Vortex the mixture for a few seconds to ensure thorough mixing.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to separate the phases.[13] You will observe a lower chloroform phase and an upper methanol/water phase.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent using a rotary evaporator or a stream of nitrogen to obtain the dried lipid extract.
-
Redissolve the lipid extract in a small, known volume of chloroform or another suitable solvent for storage and further analysis.
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This protocol is based on the method described by Bligh and Dyer (1959). It is particularly suitable for samples with high water content.
Materials:
-
Sample (e.g., cell suspension, tissue homogenate)
-
Chloroform:Methanol (1:2, v/v) solution
-
Chloroform
-
Distilled water
-
Centrifuge
-
Glass centrifuge tubes
-
Glass Pasteur pipettes
Procedure:
-
Start with a sample volume of 1 mL in a glass centrifuge tube.
-
Add 3.75 mL of 1:2 chloroform:methanol solution and vortex vigorously.[14][16]
-
Add 1.25 mL of distilled water and vortex for another minute.[14][16]
-
Centrifuge at approximately 1000 rpm for 5 minutes to separate the phases.[14] You will see a lower organic phase and an upper aqueous phase.
-
Carefully insert a Pasteur pipette through the upper layer to collect the lower organic phase. To avoid contamination, apply gentle positive pressure while passing through the upper phase.[14]
-
For a cleaner preparation, the recovered lower phase can be "washed" by adding it to a fresh tube with an equal volume of the upper phase prepared from a blank extraction (using water instead of a sample), vortexing, centrifuging, and re-collecting the lower phase.
-
Evaporate the solvent from the collected organic phase to obtain the lipid extract.
Visualizations
Metabolic Pathway of Odd-Chain Fatty Acid Oxidation
The following diagram illustrates the key steps in the beta-oxidation of odd-chain fatty acids and their entry into the TCA cycle.
Caption: Metabolic fate of odd-chain PUFAs via beta-oxidation.
Experimental Workflow for Lipid Extraction
This diagram outlines the general workflow for the Folch lipid extraction method.
Caption: General workflow for Folch lipid extraction.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Advances in Lipid Extraction Methods—A Review | MDPI [mdpi.com]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tabaslab.com [tabaslab.com]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 17. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
Preventing oxidation of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid during analysis. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is a polyunsaturated fatty acid (PUFA) with three double bonds. The bis-allylic hydrogens (hydrogens on the carbons adjacent to two double bonds) are particularly susceptible to abstraction, initiating a free-radical chain reaction that leads to oxidation. This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.
Q2: What are the primary signs of oxidation in my fatty acid sample?
A2: Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones. Analytically, this can manifest as the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the parent fatty acid, and poor reproducibility of results. In concentrated samples, you might notice a change in color or odor.
Q3: What is the recommended storage procedure for this compound and its solutions?
A3: For long-term stability, pure this compound should be stored at -20°C or, ideally, at -80°C.[1] It is often supplied in a solvent. If you need to prepare solutions, use a high-purity, deoxygenated solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For aqueous solutions, it is recommended to make fresh preparations daily.[2]
Q4: Which antioxidants are recommended for preventing oxidation during sample preparation?
A4: Common synthetic antioxidants used to protect PUFAs include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[3] α-tocopherol (a form of Vitamin E) is a widely used natural antioxidant. The choice of antioxidant may depend on the specific analytical method and potential for interference.
Q5: At what stage of my workflow should I add an antioxidant?
A5: Antioxidants should be added as early as possible in your experimental workflow. This includes adding it to the extraction solvent during lipid extraction from biological matrices and ensuring its presence in any solvents used for subsequent dilutions or storage.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Disappearing or shrinking peak for this compound in chromatogram. | Sample oxidation during storage or processing. | 1. Review storage conditions: ensure samples are stored at -80°C under an inert atmosphere.[1] 2. Add an antioxidant (e.g., BHT at 0.005%) to extraction and storage solvents.[3] 3. Minimize sample exposure to air and light during handling. |
| Appearance of multiple, unidentified peaks in the analytical run. | Formation of oxidation byproducts. | 1. Confirm the identity of the parent peak using a fresh, high-purity standard. 2. Implement the use of antioxidants throughout the sample preparation process. 3. Prepare samples immediately before analysis to minimize degradation. |
| Poor reproducibility between replicate injections. | Inconsistent sample degradation due to varying exposure to oxygen or light. | 1. Standardize all sample handling procedures to ensure consistent timing and environmental exposure. 2. Use autosamplers with temperature control where possible. 3. Ensure a consistent and appropriate concentration of antioxidant is present in all samples. |
| Baseline noise or interfering peaks in the chromatogram. | Antioxidant interference with the analytical method (e.g., GC-FID, LC-MS). | 1. Run a blank with the antioxidant to check for co-elution with the analyte of interest. 2. Consider a different antioxidant with different chromatographic properties. 3. Optimize the chromatographic method to separate the antioxidant from the fatty acid peak. |
Quantitative Data Summary
The following table summarizes the effectiveness of various antioxidants in preserving polyunsaturated fatty acids. While not specific to this compound, the data for other long-chain PUFAs provide a useful reference.
| Antioxidant | Concentration (w/w) | PUFA Source | Key Finding |
| Seaweed Extract Combination | 0.1% K. alvarezii, 0.2% H. musciformis, 0.2% J. rubens | Sardine Oil C20-22 n-3 PUFA Methyl Esters | Induction time of 6.8h, superior to BHT and α-tocopherol.[3] |
| BHT | Not specified | Sardine Oil C20-22 n-3 PUFA Methyl Esters | Induction time of <5h.[3] |
| α-Tocopherol | Not specified | Sardine Oil C20-22 n-3 PUFA Methyl Esters | Induction time of <5h.[3] |
| α-Tocopherol | 0.05% | Chia Oil | Effectively slowed α-linolenic acid degradation during long-term storage. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples with Oxidation Prevention
-
Homogenization: Homogenize the tissue or cell sample in a cold environment (e.g., on ice).
-
Solvent Preparation: Prepare a chloroform/methanol (2:1, v/v) extraction solvent containing 0.005% BHT.[3] Purge the solvent with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Extraction: Add the prepared solvent to the homogenized sample. Mix vigorously and allow the extraction to proceed at 4°C overnight under a nitrogen atmosphere.
-
Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to pellet any solid material.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Storage: Resuspend the lipid extract in a minimal volume of high-purity solvent (e.g., hexane) containing an antioxidant and store immediately at -80°C in an amber vial under a nitrogen or argon atmosphere.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
-
Sample Preparation: To the lipid extract from Protocol 1 in a glass tube, add 1 ml of hexane (B92381) and 1 ml of 14% BF₃/methanol reagent.[3]
-
Inert Atmosphere: Blanket the headspace of the tube with nitrogen gas.[3]
-
Methylation: Tightly cap the tube and heat at 100°C for 1 hour.
-
Cooling and Extraction: Allow the tube to cool to room temperature. Add 1 ml of water to stop the reaction and mix. The FAMEs will partition into the upper hexane layer.
-
Separation: Centrifuge for 1 minute to ensure clear phase separation.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Concentration: If necessary, concentrate the FAMEs under a gentle stream of nitrogen.
-
Analysis: Immediately proceed with GC analysis. If temporary storage is needed, store at -20°C or lower in an amber vial under an inert atmosphere.
Visualizations
Caption: Oxidation Prevention Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Heneicosatrienoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of heneicosatrienoic acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the specific analyte of interest, which for heneicosatrienoic acids, can include proteins, phospholipids (B1166683), salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][4]
Q2: What are the primary causes of matrix effects in the analysis of fatty acids like heneicosatrienoic acids?
A2: For lipid molecules such as heneicosatrienoic acids, a major contributor to matrix effects, particularly in electrospray ionization (ESI), are phospholipids.[2] Phospholipids are highly abundant in biological samples like plasma and serum and can co-extract with the analytes of interest. During ESI, these phospholipids can compete with heneicosatrienoic acids for ionization, leading to significant ion suppression. Other potential sources of interference include other fatty acids, salts, and plasma proteins.
Q3: How can I identify if my LC-MS analysis of heneicosatrienoic acids is being impacted by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative approach involves comparing the signal response of a known amount of heneicosatrienoic acid spiked into a blank matrix extract (a sample processed through the entire preparation workflow without the analyte) with the response of the same amount spiked into a neat solvent.[2][5] The percentage difference between these responses indicates the degree of ion suppression or enhancement.[2]
-
Post-Column Infusion Method: This is a qualitative technique used to pinpoint the retention times at which matrix effects occur.[2][4] A constant flow of a heneicosatrienoic acid standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any fluctuation (dip or rise) in the constant signal of the infused standard indicates regions of ion suppression or enhancement, respectively.[2][4]
Q4: What are the common indicators that suggest my analysis is suffering from matrix effects?
A4: Common signs of matrix effects in your analytical run include:
-
Poor reproducibility and accuracy across different sample batches.[6]
-
Inconsistent peak areas for the internal standard.[6]
-
Non-linear calibration curves.[6]
-
A drifting analyte response during the analysis of a sample batch.[6]
-
Significant variations in results when analyzing the same sample at different dilution factors.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and mitigating matrix effects in the LC-MS analysis of heneicosatrienoic acids.
Issue 1: Inconsistent and low signal intensity for heneicosatrienoic acids.
This is a classic symptom of ion suppression due to matrix effects.[2]
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.[2][4] This is only feasible if the concentration of heneicosatrienoic acid remains above the instrument's limit of detection.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][7] Consider the following techniques:
-
Protein Precipitation (PPT): While a quick and easy method, it may not be sufficient to remove phospholipids effectively.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids than PPT.[7] A double LLE, where initial extraction with a non-polar solvent removes hydrophobic interferences, can further improve cleanup.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[1] Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be used to selectively isolate heneicosatrienoic acids from the sample matrix.[2]
-
-
Chromatographic Optimization: Modifying your chromatographic method to better separate heneicosatrienoic acids from co-eluting matrix components can significantly reduce ion suppression.[1][2] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.[2]
-
Employ a Suitable Internal Standard: The use of an internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
-
Structural Analogue IS: A compound that is structurally similar to heneicosatrienoic acid but has a different mass.
-
Stable Isotope-Labeled (SIL) IS: This is the preferred choice. A SIL-IS of heneicosatrienoic acid has nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[8] This allows for reliable correction of signal variability.[8]
-
Issue 2: Poor reproducibility between different sample matrices (e.g., plasma from different subjects).
Matrix effects can vary significantly between different sources of the same matrix type.[5]
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[1]
-
Standard Addition Method: This method can be used to correct for matrix effects on a per-sample basis. It involves adding known amounts of the analyte to aliquots of the sample and then extrapolating to determine the original concentration.[4]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Heneicosatrienoic Acids from Plasma
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18).[2]
-
SPE vacuum manifold.
-
LC-MS grade methanol (B129727), acetonitrile, and water.
-
Formic acid.
-
Internal standard solution (ideally a stable isotope-labeled heneicosatrienoic acid).
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the proteins.[6] Transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with water containing 0.1% formic acid to reduce the organic solvent concentration to below 5%.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated and diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the heneicosatrienoic acids with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[6]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Relative Cost | Throughput | Key Advantage |
| Protein Precipitation (PPT) | Low to Moderate | Low | High | Simple and fast |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Moderate | Good for removing highly lipophilic interferences |
| Solid-Phase Extraction (SPE) | High | Moderate | Moderate to High | High selectivity and cleanup efficiency |
| Phospholipid Depletion Plates | >90% | High | High | Specifically targets and removes phospholipids[6] |
Visualizations
Caption: Experimental workflow for the analysis of heneicosatrienoic acids.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Calibration curve issues for C21 fatty acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of C21 fatty acids, with a specific focus on calibration curve-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error in C21 fatty acid quantification using calibration curves?
A1: The most significant sources of error in C21 fatty acid quantification typically arise from three main areas:
-
Sample Preparation: Inefficient extraction, incomplete derivatization, and sample loss during handling can all lead to inaccurate results. The choice of extraction solvent and method is critical and must be appropriate for the sample matrix.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[2][3] This directly impacts the accuracy of quantification. Phospholipids are a major contributor to matrix effects in lipidomics.[3][4]
-
Calibration Curve Construction: An improperly prepared calibration curve, including issues with linearity, the choice of internal standard, and the concentration range, will lead to erroneous quantification.
Q2: How do I choose an appropriate internal standard for C21 fatty acid analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., C21 fatty acid-d4). These are the gold standard as they have nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar matrix effects.[5][6] If a stable isotope-labeled standard is unavailable, a structurally similar fatty acid that is not naturally present in the sample can be used. However, it is crucial to validate that this alternative standard behaves similarly to the analyte during extraction and ionization.[5][6] Using an internal standard with a significantly different structure can lead to decreased precision and accuracy.[5]
Q3: What is a good linearity (R²) for a calibration curve in fatty acid analysis?
A3: A coefficient of determination (R²) value greater than 0.99 is generally considered to indicate good linearity for calibration curves in fatty acid analysis.[7][8][9][10] This ensures that the response of the instrument is directly proportional to the concentration of the analyte over the desired range.
Troubleshooting Guides
Issue 1: Poor Linearity in the Calibration Curve (R² < 0.99)
Poor linearity can stem from several factors. This guide will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Steps:
-
Assess Standard Preparation:
-
Action: Re-prepare the calibration standards from fresh stock solutions. Calculation errors or degradation of stock solutions are common sources of non-linearity.
-
Tip: Use a quality control (QC) sample prepared from a separate stock solution to verify the accuracy of your standards.
-
-
Evaluate the Concentration Range:
-
Action: Ensure your calibration range is appropriate for your analytical method and instrument. Detector saturation at high concentrations or poor signal-to-noise at low concentrations can cause non-linearity.
-
Tip: If detector saturation is suspected, extend the upper end of the calibration curve with a more diluted standard. If the lower end is problematic, consider increasing the concentration of the lowest standard or optimizing instrument sensitivity.
-
-
Check for Matrix Effects:
-
Action: Prepare a set of calibration standards in a blank matrix extract that closely mimics your sample's matrix and compare it to the solvent-based calibration curve. A significant difference in the slope indicates the presence of matrix effects.[11]
-
Tip: If matrix effects are confirmed, you may need to implement further sample cleanup steps like solid-phase extraction (SPE) or dilute the sample to reduce the concentration of interfering components.[3]
-
-
Investigate Instrument Performance:
-
Action: Review your instrument's maintenance logs. A dirty ion source, aging detector, or inconsistent mobile phase delivery can all contribute to non-linear responses.
-
Tip: Perform routine instrument maintenance and calibration as recommended by the manufacturer.
-
Issue 2: Low or Inconsistent Internal Standard Recovery
Low recovery of the internal standard is a common problem that can compromise the accuracy and reliability of fatty acid quantification.[1]
Troubleshooting Steps:
-
Evaluate the Sample Extraction Process:
-
Solvent Choice: The polarity of the extraction solvent must be suitable for both the fatty acids and the sample matrix. For lipid extractions from biological samples, methods like Folch or Bligh & Dyer, which use a chloroform (B151607)/methanol mixture, are common.[1]
-
Phase Separation: During liquid-liquid extraction, ensure complete and clean separation of the organic and aqueous layers. Incomplete separation can lead to the loss of the internal standard.
-
Number of Extractions: A single extraction may not be sufficient. Performing a second extraction of the aqueous phase can significantly improve recovery rates.[1]
-
-
Assess for Degradation:
-
Action: Polyunsaturated fatty acids are susceptible to oxidation. Ensure that antioxidants are included in your extraction solvents and that samples are handled under conditions that minimize degradation (e.g., on ice, protected from light).
-
Tip: Analyze a fresh standard to confirm its integrity.
-
-
Consider Adsorption:
-
Action: Fatty acids can adsorb to glass and plastic surfaces.
-
Tip: Using silanized glassware can help to minimize this issue. Also, ensure all sample transfers are quantitative.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Calibration Curve Linearity (R²) | > 0.99 | [7][8][9][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5; Accuracy ± 20% | [12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | [12] |
| Inter-day & Intra-day Variance | < 15% | [12] |
Experimental Protocols
Protocol 1: General Fatty Acid Extraction from Plasma (Folch Method)
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
For improved recovery, a second extraction of the upper aqueous layer with 1 mL of chloroform can be performed.[1]
-
Combine the organic extracts and dry under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS analysis.
Protocol 2: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.[13]
-
Cap the vial tightly and heat at 75°C for 30 minutes.[13]
-
Allow the sample to cool to room temperature.
-
Add 1 mL of iso-octane and 1 mL of deionized water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 2 minutes to separate the layers.
-
Transfer the upper iso-octane layer containing the FAMEs to a clean vial for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: General sample preparation workflow for fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 13. agilent.com [agilent.com]
Technical Support Center: Enhancing Chromatographic Resolution of Heneicosatrienoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of heneicosatrienoic acid isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping or poorly defined peaks for different heneicosatrienoic acid isomers.
-
Inability to distinguish between positional (e.g., different double bond locations) or geometrical (cis/trans) isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Selectivity | For Gas Chromatography (GC) , consider using a highly polar cyanopropyl column which is effective for resolving cis/trans isomers.[1] For High-Performance Liquid Chromatography (HPLC) , a silver-ion column can be employed to separate isomers based on the number and position of double bonds. Reversed-phase columns with high shape selectivity, such as those with cholesteryl ligands, can also improve the separation of geometrical isomers.[2] For Supercritical Fluid Chromatography (SFC) , C18 columns have shown efficacy in separating lipid isomers.[3] |
| Suboptimal Mobile Phase/Carrier Gas Conditions | In GC , optimizing the temperature program is crucial. A slow temperature ramp can improve the separation of closely eluting isomers.[4] For Reversed-Phase HPLC , adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) and methanol, can significantly impact selectivity.[5] The pH of the mobile phase is also a critical parameter to consider for acidic analytes.[6] |
| Peak Tailing | This can be caused by interactions between the acidic analytes and the stationary phase. In HPLC , ensure the mobile phase pH is appropriately adjusted to suppress the ionization of the carboxylic acid group, typically by adding a small amount of a weak acid like acetic or formic acid.[7] Using a base-deactivated stationary phase can also minimize these interactions. |
| Analyte Derivatization | For GC analysis , derivatization to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters is often necessary to improve volatility and chromatographic performance.[8][9] |
Issue 2: Low Sensitivity or Poor Peak Shape
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Low signal-to-noise ratio, making quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Detector | For non-derivatized fatty acids in HPLC , UV detection at low wavelengths (around 208 nm) can be used, though sensitivity may be limited.[7] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable for lipids that lack a strong chromophore.[6] Mass Spectrometry (MS) offers the highest sensitivity and specificity. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample. |
| Poor Sample Solubility in Mobile Phase | In HPLC , if the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10] |
| Column Contamination or Degradation | If peak shape degrades over time, the column may be contaminated or the stationary phase may be degrading. Flush the column according to the manufacturer's instructions or replace it if necessary.[11] The use of a guard column is recommended to extend the life of the analytical column.[11] |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating heneicosatrienoic acid isomers?
A1: The choice of technique depends on the specific isomers of interest and the available instrumentation.
-
Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for fatty acid analysis, including isomers. It typically requires derivatization to FAMEs for improved volatility and peak shape.[8][9] Highly polar capillary columns are recommended for resolving positional and geometric isomers.[12][13]
-
High-Performance Liquid Chromatography (HPLC) offers versatility. Reversed-phase HPLC (RP-HPLC) can separate isomers based on chain length and degree of unsaturation.[14] For enhanced resolution of positional and geometric isomers, silver-ion HPLC is a valuable tool.[14][15]
-
Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for lipid analysis, offering advantages in separating isomers with reduced organic solvent consumption.[16][17] It is particularly effective in minimizing co-elution of isomers.[16]
Q2: Is derivatization always necessary for the analysis of heneicosatrienoic acid?
A2: For GC analysis , derivatization is generally required to increase the volatility of the fatty acids.[8] Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[18][19][20] For HPLC analysis , derivatization is not always necessary, especially when using detectors like MS, ELSD, or CAD.[6][21] However, derivatization to introduce a UV-active or fluorescent tag can significantly enhance detection sensitivity for UV-Vis or fluorescence detectors.[21][22]
Q3: How can I improve the resolution between cis and trans isomers of heneicosatrienoic acid?
A3:
-
In GC , using a long, highly polar capillary column (e.g., those with a high cyanopropyl content) and optimizing the temperature program with a slow ramp rate can effectively separate many cis/trans isomers.[12][1][4]
-
In HPLC , silver-ion chromatography is the method of choice for separating cis and trans isomers.[14] The silver ions interact differently with the double bonds of cis and trans isomers, leading to their separation.
Q4: What are some common sample preparation pitfalls to avoid?
A4:
-
Incomplete Extraction: Ensure the chosen solvent system is appropriate for your sample matrix to achieve complete extraction of lipids. The Folch and Bligh & Dyer methods are standard protocols.[23] Performing a second extraction can improve recovery.[23]
-
Loss of Analyte: Be cautious during solvent evaporation steps to avoid loss of more volatile fatty acids. Using a gentle stream of nitrogen and controlled temperature is recommended.
-
Oxidation of Unsaturated Fatty Acids: Polyunsaturated fatty acids are susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to add an antioxidant like BHT to the extraction solvent.[24] Store samples at low temperatures (-20°C or -80°C).
Experimental Protocols
Protocol 1: GC-MS Analysis of Heneicosatrienoic Acid Isomers as PFB Esters
This protocol is adapted from established methods for fatty acid analysis.[9][18][19]
-
Lipid Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).
-
Extract lipids using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase. Repeat the extraction on the aqueous phase and combine the organic extracts.
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
-
Saponification (Optional, for total fatty acid analysis):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Heat at 60°C for 1 hour to hydrolyze the ester linkages.
-
Acidify the solution with HCl to protonate the free fatty acids.
-
-
Derivatization to PFB Esters:
-
Resuspend the dried fatty acids in 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.
-
Evaporate the solvent under a gentle stream of argon.
-
Reconstitute the sample in 50 µL of isooctane (B107328) for injection.[19]
-
-
GC-MS Conditions:
| Parameter | Setting |
| Column | Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness) |
| Injector | Splitless mode at 250°C |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature of 150°C, ramp at 2°C/min to 240°C, hold for 15 min |
| MS Detector | Electron impact (EI) or Negative Chemical Ionization (NCI) mode. Scan range m/z 50-500. |
Protocol 2: Silver-Ion HPLC for Separation of Heneicosatrienoic Acid Isomers
This protocol is based on principles of silver-ion chromatography for fatty acids.[14][15]
-
Sample Preparation (Derivatization for UV detection):
-
Extract lipids as described in Protocol 1.
-
Derivatize the fatty acids with a UV-active tag such as p-bromophenacyl bromide or 2-nitrophenylhydrazine (B1229437) to enhance detection.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | Silver-ion HPLC column (e.g., ChromSpher 5 Lipids) |
| Mobile Phase | A gradient of acetonitrile in hexane (B92381). For example, a linear gradient from 0.1% to 1% acetonitrile in hexane over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV detector set at the maximum absorbance wavelength of the chosen derivative (e.g., 254 nm for phenacyl esters). |
Visualizations
Signaling Pathway
Caption: Putative signaling pathways of heneicosatrienoic acid.
Experimental Workflow
Caption: General workflow for chromatographic analysis of fatty acids.
References
- 1. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 2. hplc.eu [hplc.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. Trouble separating Lipids - Chromatography Forum [chromforum.org]
- 7. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. vurup.sk [vurup.sk]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jianhaidulab.com [jianhaidulab.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. lipidmaps.org [lipidmaps.org]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. benchchem.com [benchchem.com]
- 24. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance Fatty Acids
Welcome to the technical support center for the analysis of low-abundance fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
I. Sample Preparation and Handling
This initial stage is critical, as errors introduced here can be magnified throughout the analytical workflow, making the accurate quantification of low-abundance fatty acids impossible.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider during sample collection and storage to prevent the degradation of low-abundance fatty acids?
A1: The most critical factors are minimizing enzymatic activity and preventing oxidation. Lipids are highly susceptible to degradation by lipases and oxidation of double bonds.[1] To mitigate this, samples should be processed as quickly as possible. If immediate processing is not feasible, they should be flash-frozen in liquid nitrogen and stored at -80°C.[2][3] The addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can also help prevent oxidation.[4]
Q2: I am observing high background noise and contamination with common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) in my blank samples. What are the likely sources and how can I minimize this?
A2: Contamination is a frequent issue in fatty acid analysis due to their ubiquitous nature. Common sources include plasticware (e.g., pipette tips, centrifuge tubes), solvents, glassware, and even the analyst's skin.[5][6] To troubleshoot, run a series of blank analyses to isolate the source: a solvent blank, a system blank (no injection), and a procedural blank that includes all reagents and steps without the sample.[5] To minimize contamination, use glassware whenever possible, pre-rinse any necessary plasticware with a high-purity solvent, wear nitrile gloves, and ensure glassware is meticulously cleaned to remove any detergent residues.[5]
Troubleshooting Guide: Sample Extraction
Problem: Low recovery of low-abundance fatty acids after extraction.
This is a common issue that can arise from an inappropriate choice of extraction method or improper execution of the protocol.
| Potential Cause | Recommended Solution |
| Incomplete Lysis of Cells/Tissues | Ensure thorough homogenization or sonication of the sample to disrupt cell membranes and release lipids. |
| Incorrect Solvent Polarity | For a broad range of lipids, including polar and nonpolar species, use a biphasic solvent system like chloroform/methanol (B129727) (Folch or Bligh & Dyer methods).[2][4] |
| Incorrect Solvent Ratios | The proportions of solvents and water are critical for quantitative recovery. Adjust the volume of water added for samples with varying moisture content (e.g., fresh vs. freeze-dried tissue).[1] |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic phases by adequate centrifugation. Repeat the extraction of the aqueous phase to maximize recovery. |
II. Derivatization
For gas chromatography (GC) analysis, the polarity and low volatility of fatty acids necessitate their conversion into more volatile, non-polar derivatives, typically fatty acid methyl esters (FAMEs).[4][7]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for fatty acid analysis by GC?
A1: Derivatization is essential for GC analysis because it converts the polar carboxyl groups of fatty acids into non-polar, more volatile esters.[4] This process reduces the boiling point of the fatty acids, allowing them to be vaporized in the GC inlet without degradation and to travel through the analytical column.
Q2: Can derivatization introduce bias in the quantification of low-abundance fatty acids?
A2: Yes, incomplete or non-uniform derivatization can lead to an underestimation of fatty acid concentrations. Different fatty acids may have different reaction kinetics. It is crucial to optimize the reaction conditions (temperature, time, catalyst concentration) and to use internal standards that are structurally similar to the analytes of interest to correct for any inconsistencies.[8]
Troubleshooting Guide: Derivatization
Problem: Inconsistent or low yields of derivatized fatty acids.
This can manifest as poor peak shapes, low signal intensity, and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Presence of Water or Other Protic Solvents | Ensure all solvents and reagents are anhydrous, as water can interfere with the derivatization reaction. |
| Degradation of Reagents | Derivatization reagents can degrade over time. Store them under appropriate conditions (e.g., protected from light and moisture) and use fresh reagents when necessary. |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. For example, lowering the derivatization temperature can prevent the isomerization of conjugated fatty acids.[8] |
| Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. A thorough sample cleanup using solid-phase extraction (SPE) may be necessary.[9] |
III. Chromatographic Separation and Mass Spectrometry Detection
The choice of analytical platform is critical for resolving and detecting low-abundance fatty acids. Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful tools.
Frequently Asked Questions (FAQs)
Q1: What are the advantages and disadvantages of GC-MS versus LC-MS for analyzing low-abundance fatty acids?
A1: GC-MS offers high chromatographic resolution for separating structurally similar fatty acids, including isomers.[8][9] However, it requires derivatization.[4] LC-MS is advantageous as it often does not require derivatization and is well-suited for analyzing a wide range of lipid classes.[9][10] However, LC can have lower resolution for some isomeric fatty acids, and ionization efficiency can be a challenge.[10][11]
Q2: How can I improve the sensitivity of my assay to detect very low-abundance fatty acids?
A2: To enhance sensitivity, consider the following:
-
Derivatization: For GC-MS, using a derivatizing agent like pentafluorobenzyl bromide can significantly improve sensitivity through negative chemical ionization.[4] For LC-MS, isotopic-tagged derivatization can improve ionization efficiency and reduce matrix effects.[10][12]
-
Instrument Parameters: Optimize MS parameters, such as ionization source settings and detector voltage.
-
Sample Cleanup: A robust sample cleanup procedure to remove interfering matrix components is crucial.[9]
Q3: I am having trouble separating isomeric fatty acids. What can I do?
A3: For GC-MS, using a highly polar cyano-column can achieve separation of positional and geometrical isomers.[8] For LC, specialized methods like silver ion liquid chromatography (Ag-LC) can improve the separation of isomers based on the degree of unsaturation.[13]
Troubleshooting Guide: Chromatography and Detection
Problem: Co-elution of low-abundance fatty acids with more abundant species.
This is a significant challenge as the signal from the low-abundance analyte can be masked by the high-abundance one.
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | Optimize the temperature gradient (for GC) or the solvent gradient (for LC). Using a longer analytical column can also improve separation. |
| Matrix Overload | If the sample is too concentrated, it can lead to peak broadening and co-elution. Dilute the sample or use a smaller injection volume. |
| Ion Suppression (LC-MS) | Co-eluting compounds can suppress the ionization of the analyte of interest. Improve chromatographic separation or use a more effective sample cleanup method. Isotope-labeled internal standards can help correct for this.[10][12] |
IV. Data Analysis and Quantification
Accurate quantification of low-abundance fatty acids relies on proper data processing and the correct use of internal standards.
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate internal standard for quantifying low-abundance fatty acids?
A1: The ideal internal standard should be structurally and chemically similar to the analyte but not naturally present in the sample.[4] Stable isotope-labeled analogues of the target fatty acids are the gold standard as they have nearly identical chemical and physical properties.[14] If these are not available, an odd-chain or branched-chain fatty acid can be used.[7] It is crucial that the internal standard is added at the very beginning of the sample preparation process to account for losses during all subsequent steps.[7]
Q2: My data analysis software is misidentifying some low-abundance fatty acids. How can I improve the accuracy of identification?
A2: Misidentification can occur due to co-elution and similar fragmentation patterns.[11] Relying solely on automated software can be problematic.[11] It is essential to manually curate the data and validate identifications by comparing retention times and mass spectra with those of authentic standards. Using high-resolution mass spectrometry can also help by providing more accurate mass measurements.
Troubleshooting Guide: Data Analysis
Problem: High variability in quantitative results between replicate injections.
This indicates a lack of reproducibility in the analytical workflow.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. |
| Instrument Instability | Check for fluctuations in the performance of the chromatograph and mass spectrometer. Run quality control samples regularly to monitor system performance. |
| Improper Integration of Peaks | Manually review the integration of chromatographic peaks, especially for low-abundance analytes where the signal-to-noise ratio is low. |
Experimental Protocols
Protocol 1: Total Fatty Acid Extraction (Modified Bligh & Dyer)
-
To a 200 µL sample (e.g., cell suspension or plasma), add 500 µL of ice-cold methanol and 250 µL of dichloromethane (B109758).[4]
-
Add an appropriate amount of an internal standard.
-
Vortex the mixture for 2 minutes.
-
To induce phase separation, add 250 µL of dichloromethane and 250 µL of water.
-
Centrifuge at 3000 rpm for 3 minutes to separate the phases.
-
Collect the lower organic layer.
-
Repeat the extraction of the upper aqueous layer with another portion of dichloromethane.
-
Combine the organic extracts and dry them under a stream of nitrogen or argon.[4]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a solution of acetyl-chloride in methanol.
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow for transesterification.[8]
-
After the reaction is complete, neutralize the mixture.
-
Extract the FAMEs with an organic solvent such as hexane.
-
Dry the extract and reconstitute it in a suitable solvent for GC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Analytical Platforms for Fatty Acid Analysis
| Method | Sensitivity (LOD) | Throughput | Key Advantage | Key Limitation |
| GC-FID | ng-µg | High | Robust and cost-effective for routine analysis. | Provides no structural information.[13][15] |
| GC-MS | pg-ng | Medium-High | High resolution and structural elucidation capabilities.[15] | Requires derivatization.[15] |
| LC-MS/MS | fg-pg | High | Exceptional sensitivity and selectivity without derivatization.[15] | Potential for ion suppression and co-elution of isomers.[11][15] |
Table 2: Limits of Quantification (LOQ) for Derivatized Fatty Acids by LC-MS
| Fatty Acid | LOQ (ng/L) |
| Various Saturated FAs | < 100 |
| Various Monounsaturated FAs | < 100 |
| Various Polyunsaturated FAs | < 100 |
Data derived from an isotopic-tagged derivatization strategy.[10]
Visualizations
Caption: Experimental workflow for the analysis of low-abundance fatty acids.
Caption: Logical workflow for troubleshooting contamination sources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Sensitive Detection of 9,12,15-Heneicosatrienoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 9,12,15-heneicosatrienoic acid (C21:3). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of 9,12,15-heneicosatrienoic acid?
A1: The most common and highly sensitive methods for the detection of fatty acids like 9,12,15-heneicosatrienoic acid are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS often requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), while LC-MS/MS can often analyze the underivatized acid.
Q2: Why is derivatization necessary for GC-MS analysis of 9,12,15-heneicosatrienoic acid?
A2: Derivatization is crucial for GC-MS analysis to increase the volatility and thermal stability of 9,12,15-heneicosatrienoic acid.[1] The carboxyl group of the fatty acid is polar and can lead to poor chromatographic peak shape and degradation at the high temperatures used in the GC injector and column. Converting it to a less polar ester, such as a methyl or ethyl ester, improves its chromatographic behavior and allows for more sensitive and reproducible analysis.[1]
Q3: Can I analyze 9,12,15-heneicosatrienoic acid without derivatization?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an effective technique for the analysis of fatty acids without the need for derivatization.[2] This approach simplifies sample preparation and avoids potential issues with the derivatization reaction.
Q4: What type of internal standard should I use for accurate quantification of 9,12,15-heneicosatrienoic acid?
A4: For the highest accuracy and precision, a stable isotope-labeled internal standard of 9,12,15-heneicosatrienoic acid (e.g., deuterated) is recommended. If a specific labeled standard for C21:3 is unavailable, a C21 fatty acid with a different degree of saturation or a structurally similar odd-chain fatty acid like heneicosanoic acid (C21:0) can be used.[1]
Q5: How can I extract 9,12,15-heneicosatrienoic acid from biological samples like plasma or tissues?
A5: A common and effective method for extracting lipids, including 9,12,15-heneicosatrienoic acid, from biological samples is the Bligh and Dyer method or a similar liquid-liquid extraction using a chloroform/methanol mixture.[3] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.
Troubleshooting Guides
GC-MS Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Ensure complete dryness of the sample before adding the derivatization reagent. Optimize reaction time and temperature. Use a fresh derivatization reagent. |
| Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction or derivatization. | Optimize the extraction protocol. Ensure the pH is appropriate for protonating the fatty acid during extraction. Verify the efficiency of your derivatization step. |
| Suboptimal MS parameters. | Tune the mass spectrometer. Optimize the ionization energy and detector voltage. | |
| Non-reproducible Results | Inconsistent sample preparation. | Use an internal standard to normalize for variations in extraction and derivatization. Ensure precise and consistent handling of all samples and standards. |
| Sample degradation. | Store samples at -80°C. Avoid repeated freeze-thaw cycles. Minimize exposure to air and light to prevent oxidation. |
LC-MS/MS Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inconsistent Retention Time | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phases. | |
| Low Signal Intensity | Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Adjust the mobile phase pH to enhance ionization. |
| Suboptimal MS/MS transition. | Perform a product ion scan on the precursor ion of 9,12,15-heneicosatrienoic acid to identify the most intense and specific fragment ions for selected reaction monitoring (SRM). |
Experimental Protocols
Protocol 1: GC-MS Analysis of 9,12,15-Heneicosatrienoic Acid as a Fatty Acid Methyl Ester (FAME)
-
Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated C21:3 or C21:0).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization to FAME:
-
Reconstitute the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: HP-88 or similar high-polarity capillary column (e.g., 60 m x 0.25 mm ID, 0.2 µm film thickness).[3]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400 or selected ion monitoring (SIM) for the expected molecular ion of the FAME derivative.
-
Protocol 2: LC-MS/MS Analysis of Underivatized 9,12,15-Heneicosatrienoic Acid
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the lipid extract under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: Start at 80% B, increase to 98% B over 10 min, hold for 2 min, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters: Electrospray ionization in negative ion mode (ESI-).
-
Precursor Ion (Q1): m/z 319.3 (for [M-H]⁻ of C21H36O2 with MW 320.51).
-
Product Ions (Q3): Perform a product ion scan to determine characteristic fragments for selected reaction monitoring (SRM).
-
Data Presentation
Table 1: Hypothetical GC-MS Method Performance for 9,12,15-Heneicosatrienoic Acid Methyl Ester
| Parameter | Value |
| Retention Time | ~25.8 min |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity (r²) | >0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 90-105% |
Table 2: Hypothetical LC-MS/MS Method Performance for 9,12,15-Heneicosatrienoic Acid
| Parameter | Value |
| Retention Time | ~7.2 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Linearity (r²) | >0.998 |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery | 95-108% |
Visualizations
Caption: Workflow for GC-MS based detection of 9,12,15-heneicosatrienoic acid.
Caption: Workflow for LC-MS/MS based detection of 9,12,15-heneicosatrienoic acid.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid in different solvents
Welcome to the technical support center for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling and storing this polyunsaturated fatty acid (PUFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a long-chain polyunsaturated fatty acid with three double bonds.[1][2] Like other PUFAs, it is highly susceptible to oxidation due to the presence of these double bonds.[3][4] Oxidation can lead to the degradation of the molecule, altering its structure and biological activity, which can significantly impact experimental results. Factors that accelerate oxidation include exposure to oxygen, light, heat, and the presence of certain metals.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under conditions that minimize oxidation. Long-term storage at very low temperatures (-80°C) is recommended.[5][6] For shorter periods, storage at -20°C is also acceptable.[5] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, and to protect it from light by using amber vials or by wrapping the container in aluminum foil. The addition of antioxidants may also help to prolong stability.[5]
Q3: In what types of solvents can I dissolve this compound?
This compound, like other fatty acids, is soluble in a variety of organic solvents.[7] Common choices include ethanol, methanol (B129727), chloroform, and dimethyl sulfoxide (B87167) (DMSO).[8] The choice of solvent will depend on the specific requirements of your experiment.
Q4: How does the choice of solvent affect the stability of this compound?
While specific quantitative data on the stability of this compound in different solvents is limited, general principles for PUFAs apply. The stability of PUFAs in organic solvents can be influenced by the solvent's purity, its potential to contain dissolved oxygen, and its ability to promote the formation of free radicals. It is imperative to use high-purity, peroxide-free solvents.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or -80°C), protected from light, and preferably under an inert atmosphere.
-
Check Solvent Quality: Ensure that the solvent used is of high purity and free of peroxides. If possible, use freshly opened solvents or those that have been properly stored to prevent peroxide formation.
-
Analyze Purity: If degradation is suspected, the purity of the fatty acid should be assessed. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the fatty acid profile and detect degradation products.[9][10][11]
-
Prepare Fresh Solutions: It is recommended to prepare solutions of the fatty acid fresh for each experiment to minimize the risk of degradation in solution.[8]
Issue 2: Poor Solubility in a Chosen Solvent
Possible Cause: The polarity of the solvent may not be optimal for dissolving the fatty acid.
Troubleshooting Steps:
-
Consult Solubility Data: While specific data for this compound is scarce, general fatty acid solubility can be a guide. Fatty acids are generally more soluble in less polar organic solvents.
-
Gentle Warming: Gentle warming of the solution may aid in dissolution. However, be cautious as excessive heat can accelerate degradation.
-
Try an Alternative Solvent: If solubility issues persist, consider using a different solvent from the recommended list (e.g., ethanol, methanol, chloroform, DMSO).
Data Presentation
Table 1: Qualitative Stability and Considerations for this compound in Common Solvents
| Solvent | Expected Relative Stability | Key Considerations |
| Ethanol | Good | Use high purity, anhydrous ethanol. Can be stored at -20°C.[8] |
| Methanol | Good | Use high purity, anhydrous methanol. Can be stored at -20°C. |
| Chloroform | Moderate | Prone to forming acidic impurities and phosgene. Should be stored in the dark and may contain stabilizers. Use with caution. |
| DMSO | Good | Should be stored under dry conditions as it is hygroscopic. Can be stored at -20°C.[8] |
| Hexane | Good | A non-polar solvent, good for extraction. Ensure it is peroxide-free. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream), add the desired volume of high-purity, anhydrous solvent to the vial.
-
Gently vortex or sonicate the vial until the fatty acid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container. For optimal stability, overlay the solution with an inert gas before sealing.
Protocol 2: Assessment of Fatty Acid Stability by Gas Chromatography (GC)
This protocol outlines a general method for monitoring the degradation of the fatty acid over time.
-
Sample Preparation: Prepare solutions of this compound in the solvents to be tested at a known concentration.
-
Storage: Aliquot the solutions into separate vials for each time point and store them under the desired conditions (e.g., different temperatures, light exposures).
-
Derivatization: At each time point, take an aliquot of the solution and derivatize the fatty acid to its more volatile methyl ester (FAME). A common method is to use a reagent like boron trifluoride in methanol (BF3/MeOH).[12]
-
GC Analysis: Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).[9][10] Use a suitable capillary column for fatty acid analysis.
-
Data Analysis: Quantify the peak area of the this compound methyl ester at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to oxidation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of polyunsaturated fatty acids.
References
- 1. scbt.com [scbt.com]
- 2. larodan.com [larodan.com]
- 3. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of erythrocyte membrane fatty acids. Effects of storage time at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Parameters for Volatile Fatty Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of volatile fatty acid (VFA) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VFA analysis by GC?
Volatile fatty acids in their free form are highly polar compounds. This polarity can lead to interactions with active sites within the GC system, such as the injector liner and the column, resulting in poor peak shape, tailing, and inaccurate quantification.[1][2][3][4] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[1][2][5][6][7] This enhances volatility, improves peak shape, and allows for better separation on the GC column.[2][7]
Q2: What is the most common derivatization method for VFAs?
The most prevalent method for derivatizing VFAs for GC analysis is esterification to form fatty acid methyl esters (FAMEs).[2][5][7] Acid-catalyzed esterification, often using boron trifluoride (BF₃) in methanol (B129727), is a widely used technique that can simultaneously esterify free fatty acids and transesterify esterified fatty acids.[1][6][7] Base-catalyzed methods are also employed and are reported to be applicable for nutrition analysis due to the use of less aggressive reagents.[7] Another alternative is silylation, which converts the acidic protons of the carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1]
Q3: What type of GC column is best suited for analyzing VFA derivatives like FAMEs?
For the analysis of FAMEs, polar stationary phases are generally recommended.[3] Highly polar cyanopropyl silicone columns (e.g., CP-Sil 88, HP-88) are specifically designed for FAME analysis.[5] Polyethylene glycol (PEG) type columns, such as those with a "WAX" phase (e.g., DB-WAX, HP-INNOWax), are also frequently used.[5][8] The choice of column will ultimately depend on the specific fatty acid composition of the sample and the required separation detail.[5][9]
Q4: Should I use a split or splitless injection for my VFA derivative analysis?
The choice between split and splitless injection depends on the concentration of your analytes.[10][11][12][13]
-
Split Injection: This is the most common and versatile injection technique, suitable for samples with higher analyte concentrations.[11][13] A portion of the injected sample is vented, preventing column overload and resulting in sharp, narrow peaks.[4][11] Typical split ratios can range from 5:1 to 500:1.[12][13]
-
Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[10][11][12][13] The entire vaporized sample is transferred to the column, maximizing sensitivity.[10][11] However, it can lead to broader peaks, especially for more volatile compounds, and may increase the risk of analyte degradation due to longer residence times in the injector.[11]
Q5: What is a typical injector temperature for VFA derivative analysis?
A common injector temperature range for the analysis of VFA derivatives, such as FAMEs, is between 220°C and 250°C.[4][14] The goal is to ensure the complete and rapid vaporization of the derivatives without causing thermal degradation.[4]
Troubleshooting Guide
Problem 1: My chromatogram shows significant peak tailing.
-
Possible Cause: Active sites in the GC system. Free fatty acids, if not completely derivatized, or other polar compounds can interact with active sites (exposed silanols) in the injector liner or on the column.[3]
-
Possible Cause: Column contamination. Non-volatile residues in the sample can accumulate on the column, leading to poor peak shape.[3]
-
Possible Cause: Inappropriate column temperature. If the column temperature is too low, it can cause peak tailing.[17]
-
Solution: Increase the initial oven temperature or the temperature ramp rate, ensuring not to exceed the column's maximum operating temperature.[17]
-
Problem 2: I am experiencing poor sensitivity and small peak areas.
-
Possible Cause: High split ratio. If you are using a split injection, the split ratio may be too high, leading to only a small fraction of your sample reaching the detector.
-
Solution: Decrease the split ratio (e.g., from 100:1 to 50:1) or consider using a splitless injection if your analyte concentrations are very low.[11]
-
-
Possible Cause: Leaks in the system. Leaks in the carrier gas line or at the injector can lead to a loss of sample.[17]
-
Solution: Perform a leak check of the system and tighten any loose fittings.[17]
-
-
Possible Cause: Inefficient derivatization. If the derivatization reaction is incomplete, the concentration of the target derivatives will be low.
-
Solution: Optimize the derivatization protocol, ensuring the use of high-quality, dry reagents, and appropriate reaction time and temperature.[2]
-
Problem 3: I am observing broad or distorted peaks at the beginning of my chromatogram.
-
Possible Cause: Solvent effects in splitless injection. In splitless mode, improper solvent focusing can lead to broad initial peaks.
-
Solution: Ensure the initial oven temperature is set below the boiling point of the solvent. This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band.
-
-
Possible Cause: Backflash in the injector. If the injection volume is too large for the injector temperature and pressure, the sample vapor can expand beyond the volume of the liner, leading to sample loss and peak distortion.[18]
-
Solution: Reduce the injection volume or use a liner with a larger internal volume.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing FAMEs from free fatty acids and glycerolipids.[1]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[1][2] If the sample is aqueous, it must be evaporated to dryness first.[1]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1][2]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[1][2][3] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[1][2]
-
Phase Separation: Vortex the tube vigorously to extract the FAMEs into the organic layer.[2][3] Centrifuge at a low speed to achieve a clean separation of the layers.[1][3]
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[1][2][3]
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.[2][3] The sample is now ready for GC injection.
Data Presentation
Table 1: Typical GC Injection Parameters for FAME Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 220 - 250 °C[4][14] | Ensures complete vaporization of FAMEs without thermal degradation. |
| Injection Volume | 1 µL[3][4] | A standard volume that helps prevent backflash and column overload. |
| Split Ratio | 10:1 to 100:1 (for split injection)[3][19] | Adjust based on sample concentration to avoid detector saturation. |
| Splitless Hold Time | 0.5 - 2 minutes (for splitless injection) | Allows for the complete transfer of the sample to the column. |
| Carrier Gas | Helium or Hydrogen[3] | Inert gases that carry the sample through the column. |
Mandatory Visualization
Caption: Workflow for FAME preparation and GC analysis.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bandersnatch.ca [bandersnatch.ca]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. agilent.com [agilent.com]
- 10. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 11. Split vs Splitless Injection [restek.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipidomic Analysis of C21 Polyunsaturated Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the lipidomic analysis of C21 polyunsaturated fatty acids (PUFAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the lipidomic analysis of C21 PUFAs?
A1: Background noise in lipidomics, particularly when using mass spectrometry, can originate from multiple sources. These can be broadly categorized as:
-
Chemical Noise: This is often the most significant contributor and includes contaminants from solvents, reagents, and labware. Common chemical contaminants include plasticizers (e.g., phthalates from plastic tubes and containers), polymers (e.g., polyethylene (B3416737) glycol - PEG), and keratin (B1170402) from dust and skin particles.[1] Impurities in solvents, even those of high grade, can also introduce background ions.
-
System-Related Noise: This noise originates from the analytical instrumentation itself. For gas chromatography-mass spectrometry (GC-MS), this includes septum bleed from the injection port and column bleed, which is the degradation of the stationary phase at high temperatures.[2] For liquid chromatography-mass spectrometry (LC-MS), contaminants can leach from tubing and fittings. A dirty ion source is also a major contributor to high background noise.[1]
-
Matrix Effects: The sample matrix itself can be a source of background noise and interference. Complex biological samples contain numerous molecules that can co-elute with the C21 PUFAs of interest and either suppress or enhance their ionization, leading to inaccurate quantification.
-
Electronic Noise: This is inherent to the electronic components of the mass spectrometer's detector. While it cannot be entirely eliminated, it is typically less problematic than chemical noise in modern instruments.[1]
Q2: How does the choice of lipid extraction solvent affect background noise?
A2: The choice of extraction solvent is critical as it determines which lipids are efficiently recovered and can also introduce contaminants.
-
Solvent Purity: Using high-purity, MS-grade solvents is crucial to minimize the introduction of chemical noise.[3]
-
Extraction Selectivity: Different solvent systems have varying polarities and will extract different classes of lipids with different efficiencies.
-
Folch and Bligh & Dyer Methods: These classic methods use a chloroform (B151607)/methanol (B129727) mixture and are effective for a broad range of lipids.[4][5] However, chloroform is toxic, and these methods can sometimes result in the co-extraction of non-lipid contaminants.
-
Methyl-tert-butyl ether (MTBE) Method: This method is a popular alternative to chloroform-based extractions. It offers good recovery for many lipid classes and has the advantage of the lipid-containing organic phase being the upper layer, which simplifies collection.[4]
-
-
Single-Phase vs. Biphasic Extraction: Single-phase extractions using solvents like methanol or isopropanol (B130326) are simpler and can offer good reproducibility.[4] Biphasic methods, while more complex, can be better at separating lipids from polar contaminants.
Q3: Is derivatization necessary for C21 PUFA analysis, and how does it impact signal-to-noise?
A3: The necessity of derivatization depends on the analytical technique being used.
-
For Gas Chromatography (GC-MS): Derivatization is essential. Free fatty acids are not volatile enough for GC analysis and can interact with the column, leading to poor peak shape. Converting them to fatty acid methyl esters (FAMEs) or other derivatives increases their volatility and improves chromatographic performance, which in turn enhances the signal-to-noise ratio.[2]
-
For Liquid Chromatography (LC-MS): Derivatization is not always necessary, as LC-MS can analyze many lipids in their native form. However, in some cases, derivatization can significantly improve sensitivity. For example, attaching a permanently charged group can enhance ionization efficiency, leading to a much stronger signal.
Q4: How can I minimize contamination from plastics?
A4: Plasticizers are a very common source of background noise. To minimize this contamination:
-
Use Glassware: Whenever possible, use glass pipettes, vials, and collection tubes.
-
Choose Appropriate Plastics: If plastics must be used, select polypropylene (B1209903) (PP) tubes, as they are less prone to leaching than other plastics.
-
Avoid Long-Term Storage in Plastic: Store lipid extracts in glass vials with PTFE-lined caps, especially for long-term storage at low temperatures.
-
Rinse with Solvent: Rinsing plasticware with a high-purity organic solvent before use can help remove some surface contaminants.
Troubleshooting Guides
Issue 1: High Background Noise in the Mass Spectrum
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Numerous non-specific peaks across the mass range.
-
Poor signal-to-noise ratio for C21 PUFA peaks.
| Possible Cause | Solution | Expected Outcome |
| Contaminated Solvents/Reagents | Use fresh, high-purity, MS-grade solvents. Filter all mobile phases. | Reduction in baseline noise and disappearance of contaminant peaks. |
| Contaminated LC/GC System | "Steam clean" the LC system by flushing with a strong organic solvent mixture at an elevated temperature overnight. For GC, bake out the column and clean the inlet liner. | A significantly cleaner baseline in blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol. | Improved signal intensity and a reduction in background ions. |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid storing solvents in plastic containers. | Disappearance or significant reduction of characteristic plasticizer peaks (e.g., m/z 149 for phthalates). |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Run several blank injections after a concentrated sample. | Elimination of peaks that correspond to previously analyzed samples. |
Issue 2: Poor Signal Intensity for C21 PUFAs
Symptoms:
-
Low abundance of the target C21 PUFA peaks.
-
Difficulty in distinguishing the analyte peak from the baseline noise.
| Possible Cause | Solution | Expected Outcome |
| Inefficient Lipid Extraction | Optimize the extraction protocol for long-chain PUFAs. Consider using a method known for good recovery of a broad range of lipids, such as a modified Folch or MTBE extraction. | Increased peak area and intensity for C21 PUFA analytes. |
| Poor Ionization Efficiency (LC-MS) | Optimize ion source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). Adjust the mobile phase pH or add modifiers (e.g., ammonium (B1175870) formate) to promote ion formation. | Enhanced signal intensity for the target C21 PUFA ions. |
| Inefficient Derivatization (GC-MS) | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. Use fresh derivatization reagents. | Sharper, more intense peaks for the derivatized C21 PUFAs. |
| Ion Suppression from Matrix Components | Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds. Adjust the chromatographic gradient to separate the C21 PUFAs from co-eluting matrix components. | Increased signal intensity and improved reproducibility of the analyte peak. |
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative extraction efficiency of three common methods for various lipid classes, which can be analogous to the performance for C21 PUFAs and their derivatives.
| Lipid Class | Folch Method | MTBE Method | Single-Phase (IPA) |
| Triglycerides (TG) | +++ | +++ | ++ |
| Phosphatidylcholines (PC) | +++ | +++ | +++ |
| Phosphatidylethanolamines (PE) | +++ | +++ | +++ |
| Lysophosphatidylcholines (LPC) | ++ | + | +++ |
| Free Fatty Acids (FFA) | ++ | ++ | ++ |
| Cholesteryl Esters (CE) | +++ | +++ | + |
| Data synthesized from multiple sources for illustrative purposes. +++ indicates high efficiency, ++ indicates moderate efficiency, and + indicates lower efficiency. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution containing a deuterated C21 PUFA analog.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water for LC-MS).
Protocol 2: Derivatization of C21 PUFAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a 14% solution of boron trifluoride (BF3) in methanol.
-
Reaction: To the dried lipid extract from Protocol 1, add 500 µL of the 14% BF3-methanol solution.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Experimental Workflow for C21 PUFA Analysis
Caption: A generalized workflow for the lipidomic analysis of C21 PUFAs.
Signaling Pathway of Omega-3 PUFAs in Inflammation
Caption: Simplified signaling pathway of omega-3 PUFAs in inflammation resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid in biological samples. It is designed to assist researchers and drug development professionals in selecting and validating appropriate analytical methods. The information presented is a synthesis of established techniques for the analysis of polyunsaturated fatty acids (PUFAs), offering a robust framework for methodological validation.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of fatty acids are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). Each method, along with its variations, presents distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity, followed by mass-to-charge ratio detection. | Separation of fatty acids in their native or derivatized form based on their polarity, followed by precursor and product ion detection. |
| Sample Preparation | Requires derivatization to FAMEs.[1][2] Involves extraction and methylation steps.[3][4] | Can analyze underivatized fatty acids, though derivatization can improve sensitivity.[5][6][7] |
| Sensitivity | High sensitivity, especially with techniques like negative chemical ionization.[2] | Generally offers higher sensitivity, with limits of quantification in the low nanomolar range.[5][6] |
| Selectivity | Good selectivity, enhanced by mass spectral data.[1] | Excellent selectivity due to multiple reaction monitoring (MRM).[5][6] |
| Throughput | Can be time-consuming due to derivatization and longer run times.[3] | Faster analysis times are often achievable.[5] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from the sample matrix. |
| Structural Information | Provides valuable structural information through fragmentation patterns.[1] | Provides specific structural information through MS/MS fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for GC-MS and LC-MS/MS analysis of fatty acids, which can be adapted for this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is based on established methods for the analysis of total fatty acids in serum.[1][8]
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Lipid Extraction (Folch Method):
-
To 100 µL of serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Methylation to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: Highly polar CP-Sil 88 capillary column (100 m x 0.25 mm, 0.2 µm film thickness).[9]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is adapted from methods for the quantification of omega-3 and -6 fatty acids in human plasma.[5][6]
1. Sample Preparation (Protein Precipitation and Extraction):
-
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard.
Validation Parameters
A comprehensive validation of an analytical method should assess the following parameters, with suggested acceptance criteria:
| Parameter | Acceptance Criteria | GC-MS (Typical Performance) | LC-MS/MS (Typical Performance) |
| Linearity (R²) | ≥ 0.99 | Typically ≥ 0.99 | Typically ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Within ±15% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ng/mL range | pg/mL to low ng/mL range |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | High | Very High |
| Recovery (%) | Consistent, precise, and reproducible. | 85-115% | 85-115% |
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the key steps in method validation and a hypothetical signaling pathway involving polyunsaturated fatty acids.
Caption: Workflow for the validation of an analytical method.
Caption: Hypothetical metabolic pathway of a PUFA.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Analysis of Polyunsaturated Fatty Acids [dash.harvard.edu]
- 5. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
A Guide to Inter-laboratory Comparison of Odd-Chain Fatty Acid Analysis: Methods and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting inter-laboratory comparisons of odd-chain fatty acid (OCFA) analysis. While a formal, large-scale inter-laboratory comparison specifically for OCFAs has not been extensively published, this document outlines the critical methodologies, data presentation standards, and metabolic context necessary for such a study. The principles are drawn from established quality assurance programs for general fatty acid analysis, such as the NIST Fatty Acid Quality Assurance Program (FAQAP)[1][2][3].
Introduction to Odd-Chain Fatty Acids
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are saturated fatty acids that contain an odd number of carbon atoms[4]. Found in ruminant fat and milk, some plants, and fish, OCFAs are gaining attention in the scientific community for their potential as biomarkers and their roles in human health[5][6][7]. Higher circulating levels of C15:0 and C17:0 have been associated with a lower risk of cardiometabolic diseases[5][8][9]. Given their low concentrations in human plasma (less than 1% of total fatty acids), accurate and reproducible quantification is crucial for clinical and research applications[7][10].
Core Challenge: Inter-laboratory Variability
As with other lipid analyses, achieving consistency in OCFA quantification across different laboratories is a significant challenge. The NIST FAQAP has highlighted the need for improved within-lab repeatability and between-lab reproducibility for fatty acid measurements in general[1]. This variability can stem from differences in sample handling, extraction techniques, derivatization methods, and analytical instrumentation. Therefore, establishing a standardized approach and conducting inter-laboratory comparisons are essential for ensuring data quality and comparability in multi-center studies.
Comparison of Analytical Methodologies
The two primary methods for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice of method can significantly impact the results of an OCFA analysis.
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase. |
| Derivatization | Typically requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility[11]. | Can analyze free fatty acids directly, though derivatization is sometimes used to improve sensitivity[11][12]. |
| Sensitivity | High sensitivity, especially with a flame ionization detector (FID) or mass spectrometry (MS)[13]. | High sensitivity, particularly with tandem mass spectrometry (MS/MS)[12]. |
| Throughput | Can be lower due to longer run times and sample preparation. | Can offer higher throughput with modern UHPLC systems. |
| Typical Use | Considered a gold standard for fatty acid profiling. | Increasingly used for targeted and untargeted lipidomics. |
| Challenges | Potential for isomerization at high temperatures; derivatization efficiency can be a source of variability[11]. | Matrix effects can interfere with ionization in MS detection. |
Experimental Protocols
A successful inter-laboratory comparison of OCFA analysis requires a well-defined and harmonized experimental protocol. Below are key steps and considerations.
Sample Preparation and Lipid Extraction
-
Sample Collection and Handling : Blood samples should be collected after an overnight fast. Serum or plasma can be used, but consistency across all participating laboratories is crucial. Samples should be stored at -80°C until analysis.
-
Lipid Extraction : A common and robust method for lipid extraction is the Folch method or a modified version using chloroform (B151607) and methanol[14]. The exact solvent ratios and extraction procedure should be standardized.
-
Internal Standards : The use of an appropriate internal standard is critical for accurate quantification. For OCFA analysis, a non-naturally occurring odd-chain fatty acid, such as nonadecanoic acid (C19:0), or a stable isotope-labeled version of the target analytes (e.g., D35-C18:0) can be used[15]. The internal standard should be added at the beginning of the extraction process to account for losses during sample preparation.
Derivatization (for GC analysis)
-
Methylation : For GC analysis, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). A common method is methylation with boron trifluoride (BF3) in methanol[15]. The reaction conditions (temperature and time) must be strictly controlled to ensure complete derivatization.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Column : A polar capillary column is typically used for the separation of FAMEs.
-
Injection : Splitless injection is often preferred for trace analysis.
-
Temperature Program : The oven temperature program should be optimized to achieve good separation of all fatty acids of interest.
-
Mass Spectrometry : Electron ionization (EI) is commonly used. For quantification, selected ion monitoring (SIM) of characteristic ions for each FAME provides high specificity and sensitivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
-
Column : A reverse-phase C18 column is commonly used for the separation of free fatty acids.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typical.
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is highly effective for detecting free fatty acids. Multiple reaction monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity[10].
-
Data Analysis and Reporting
-
Quantification : A multi-point calibration curve should be prepared using certified reference standards for C15:0 and C17:0. The concentration of each OCFA in the sample is calculated relative to the internal standard.
-
Reporting : Results should be reported in standardized units, such as µg/mL or µmol/L. It is also good practice to report the relative abundance of OCFAs as a percentage of total fatty acids.
Visualizing Workflows and Pathways
Experimental Workflow for Inter-laboratory Comparison
References
- 1. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. NIST Fatty Acid Quality Assurance Program 2017 Final Report | NIST [nist.gov]
- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 13. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-FID and GC-MS for the Quantification of Heneicosatrienoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of lipids, the accurate quantification of specific fatty acids is paramount. Heneicosatrienoic acid (C21:3), a polyunsaturated fatty acid, is one such compound of interest in various biological and pharmaceutical studies. The two most common analytical techniques for its quantification are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Principle of Separation and Detection
Both GC-FID and GC-MS utilize gas chromatography to separate volatile compounds. The process begins with the derivatization of heneicosatrienoic acid into its more volatile fatty acid methyl ester (FAME). This FAME is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coating the column.
The key difference between the two techniques lies in the detector:
-
GC-FID: The Flame Ionization Detector (FID) is a mass-sensitive detector. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of organic analyte present.
-
GC-MS: The Mass Spectrometer (MS) detector identifies and quantifies compounds based on their mass-to-charge ratio (m/z). As the analytes elute from the GC, they are ionized, and the resulting ions are separated by a mass analyzer. This provides not only quantitative information but also structural information, leading to a more definitive identification.
Quantitative Performance Comparison
The choice between GC-FID and GC-MS for the quantification of heneicosatrienoic acid often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical quantitative performance characteristics for each technique based on data for similar long-chain polyunsaturated fatty acids.
| Parameter | GC-FID | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 5% | < 10% |
| Selectivity | Moderate | High |
| Compound Identification | Based on retention time | Based on retention time and mass spectrum |
| Cost | Lower | Higher |
| Robustness | High | Moderate |
Experimental Protocols
Accurate quantification of heneicosatrienoic acid requires a robust and reproducible experimental protocol. The following sections detail the typical methodologies for both GC-FID and GC-MS analysis.
Sample Preparation and Derivatization
Prior to GC analysis, heneicosatrienoic acid must be converted to its fatty acid methyl ester (FAME). This is a critical step that increases the volatility of the analyte.
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponification: Saponify the lipid extract using a methanolic sodium hydroxide (B78521) or potassium hydroxide solution to release the free fatty acids.
-
Methylation: Convert the free fatty acids to FAMEs using a methylation reagent such as boron trifluoride in methanol (BF₃/MeOH) or methanolic HCl. The reaction is typically carried out at 60-100°C for 5-20 minutes.
-
Extraction of FAMEs: After methylation, extract the FAMEs into an organic solvent like hexane (B92381) or iso-octane.
-
Purification: Wash the organic layer with water or a saturated sodium chloride solution to remove any residual reagents. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a known volume of a suitable solvent (e.g., hexane) for GC injection.
GC-FID Instrumentation and Conditions
| Parameter | Typical Conditions |
| Gas Chromatograph | Agilent 7890B or similar |
| Column | High-polarity capillary column (e.g., HP-88, DB-23, SP-2560), 60 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N₂ or He) | 25-30 mL/min |
GC-MS Instrumentation and Conditions
| Parameter | Typical Conditions |
| Gas Chromatograph | Agilent 7890B with 5977A MSD or similar |
| Column | High-polarity capillary column (e.g., HP-88, DB-23, SP-2560), 60 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1-1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 15 min |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
General workflow for the quantification of heneicosatrienoic acid.
Comparison of GC-FID and GC-MS for heneicosatrienoic acid analysis.
Conclusion: Making the Right Choice
The decision to use GC-FID or GC-MS for the quantification of heneicosatrienoic acid should be based on a careful consideration of the research objectives and available resources.
-
GC-FID is a robust, cost-effective, and reliable technique that is well-suited for routine quality control and high-throughput analysis where the sample matrix is relatively simple and the primary goal is to determine the concentration of a known compound. Its wide linear range and excellent precision make it a workhorse in many analytical laboratories.
-
GC-MS is the preferred method when high selectivity and definitive compound identification are critical.[1] Its ability to provide structural information through mass spectra is invaluable for complex samples where co-eluting peaks may be present. The lower limits of detection and quantification also make GC-MS the superior choice for trace-level analysis.[2] For research and development applications, where understanding the complete fatty acid profile and identifying unknown components is important, the additional information provided by GC-MS is indispensable.
References
- 1. European Food Science and Engineering » Submission » Fatty acid profile of one fatty fish using GC-FID and GC-MS analysis: comparative study [dergipark.org.tr]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of LC-MS and GC-MS for C21 Polyunsaturated Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of C21 polyunsaturated fatty acids (PUFAs), the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that influences the accuracy, sensitivity, and scope of experimental outcomes. This guide provides a comprehensive comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate platform for your research needs.
Principles and Performance Comparison
LC-MS and GC-MS are both cornerstone technologies in analytical chemistry, yet they operate on different principles that dictate their suitability for various types of analytes. LC-MS is particularly well-suited for the analysis of a wide range of biomolecules, including those that are large, polar, and non-volatile, without the need for chemical derivatization.[1] In contrast, GC-MS requires analytes to be volatile and thermally stable, often necessitating a derivatization step to increase the volatility of compounds like fatty acids.[1][2][3][4]
The choice between these methods can lead to differing quantitative results for the same sample due to variations in separation mechanisms, detection principles, and instrument sensitivities.[5] While both techniques are comparable for general fatty acid profiling, LC-MS often provides higher sensitivity and selectivity, allowing for a broader coverage and the determination of novel fatty acids.[6]
Table 1: Quantitative Performance Comparison of LC-MS and GC-MS for PUFA Analysis
| Parameter | LC-MS/MS | GC-MS | References |
| Sample Derivatization | Often not required | Typically required (e.g., FAMEs) | [4][7][8] |
| Analysis Time | Rapid (e.g., 6.5 - 10 min) | Longer (e.g., ~20 min) | [7][9] |
| Sensitivity | High (pg/mL to ng/mL levels) | High, but can be lower than LC-MS/MS | [10][11][12][13] |
| Selectivity | High, especially with MS/MS | Good, but may have limitations | [4][5] |
| Analyte Coverage | Broader, including polar & non-volatile compounds | Limited to volatile compounds | [1][6] |
| **Linearity (R²) ** | ≥ 0.995 | Not explicitly stated in search results | [7][13] |
| Precision (%CV) | <15% (inter-assay) | Not explicitly stated in search results | [12] |
| Accuracy | 92% to 120% | Not explicitly stated in search results | [9][13] |
Experimental Protocols
Detailed and validated experimental protocols are paramount for reproducible and accurate quantification of C21 PUFAs. Below are representative methodologies for both LC-MS and GC-MS analysis of PUFAs, synthesized from established research.
LC-MS/MS Protocol for PUFA Quantification
This method is adapted for the analysis of PUFAs from biological matrices such as plasma or red blood cells and does not require derivatization.[7]
-
Sample Preparation:
-
Separate red blood cells (RBCs) from plasma and wash twice with phosphate-buffered saline (PBS).
-
Spike samples with internal standards.
-
Extract total lipids from plasma and RBCs using a hexane (B92381)/isopropanol mixture.
-
Evaporate the extracts and reconstitute in 80% methanol.
-
-
For Free PUFA Measurement:
-
Transfer a portion of the reconstituted extract to autosampler vials.
-
-
For Total (Conjugated) PUFA Measurement:
-
Subject the remaining extract to alkaline hydrolysis to release conjugated PUFAs.
-
-
LC-MS/MS Analysis:
-
Utilize a triple quadrupole mass spectrometer in negative electrospray ionization mode.
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of 5mM Ammonium Acetate in water and acetonitrile.
-
Perform quantitative analysis using scheduled multiple reaction monitoring (MRM).[12][14]
-
GC-MS Protocol for PUFA Quantification (as Fatty Acid Methyl Esters - FAMEs)
This protocol involves the derivatization of fatty acids to their more volatile methyl esters prior to GC-MS analysis.[3][4][15]
-
Lipid Extraction:
-
Homogenize tissue or cell samples.
-
Extract total lipids using a chloroform/methanol/water mixture (Bligh and Dyer method).[4]
-
-
Derivatization to FAMEs:
-
Mix the lipid extract with hexane and 14% Boron Trifluoride (BF₃) in methanol.
-
Heat the mixture at 100°C for 1 hour under a nitrogen blanket.
-
Cool the reaction mixture and add water to partition the FAMEs into the hexane layer.
-
Concentrate the upper hexane layer containing FAMEs under nitrogen.[15]
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a capillary column (e.g., Zebron ZB-WAX plus).
-
Use a temperature program to separate the FAMEs.
-
Detect and quantify the eluted FAMEs using a mass spectrometer.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of C21 PUFAs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of LC-MS and GC-MS data.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 9. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
- 14. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins | Springer Nature Experiments [experiments.springernature.com]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Fatty Acid Analysis
The accurate quantification of fatty acids is paramount in nutrition science, clinical diagnostics, and drug development. The complexity of biological matrices and the diversity of fatty acid structures necessitate robust analytical methods and the use of Certified Reference Materials (CRMs) to ensure data reliability and accuracy. This guide provides a comparative overview of common analytical techniques, the role of CRMs, and supporting experimental data to aid researchers in method validation and selection.
Comparison of Analytical Methods
Gas chromatography (GC) is the most widely used technique for fatty acid analysis, typically after converting the fatty acids into more volatile fatty acid methyl esters (FAMEs).[1][2][3] High-performance liquid chromatography (HPLC) serves as a valuable alternative, especially for analyzing heat-sensitive or less volatile fatty acids.[3][4][5]
Gas chromatography coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) are the most common configurations. GC-FID is praised for its high accuracy and sensitivity.[3] GC-MS provides structural confirmation of the analytes, which is useful in complex samples where interfering compounds may be present.[6][7] While HPLC can analyze fatty acids without derivatization, creating derivatives is often necessary to achieve greater sensitivity with UV detection.[4]
Table 1: Comparison of Key Analytical Methods for Fatty Acid Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds (FAMEs) followed by detection based on ion generation in a hydrogen flame. | Separation of volatile compounds (FAMEs) followed by ionization and mass-based detection. | Separation based on partitioning between mobile and stationary phases. |
| Derivatization | Typically required (conversion to FAMEs).[1][3] | Typically required (conversion to FAMEs).[6][7] | Not always required, but often used for enhanced UV detection.[4] |
| Selectivity | Good; based on retention time. | Excellent; provides structural information for compound identification.[6] | Good; can separate positional and geometrical isomers.[5] |
| Sensitivity | High accuracy and sensitivity.[3] | High, especially with single ion monitoring (SIM).[6] | Varies; can be high with appropriate derivatization and detectors.[4] |
| Typical Precision (RSD) | < 2% to < 15%[8][9] | < 3% (intra- and inter-assay)[6] | Dependent on method and derivatization. |
| Advantages | Robust, well-established, highly quantitative.[10] | Confirmatory analysis, high specificity.[6] | Suitable for non-volatile or heat-sensitive fatty acids.[3][4] |
| Disadvantages | Does not provide molecular weight or structural information. | More complex instrumentation and data analysis. | Can have lower resolution for complex mixtures compared to high-res GC. |
The Role of Certified Reference Materials (CRMs)
Certified Reference Materials are indispensable tools for achieving accurate and traceable measurements in fatty acid analysis.[11] They are used for:
-
Method Validation: To assess the performance of an analytical method, including its accuracy, precision, and linearity.[10][11]
-
Calibration: To create calibration curves for the quantification of individual fatty acids.
-
Quality Control: As control materials to monitor the ongoing performance of an analytical procedure.[11]
CRMs are available in various formats, including solutions of single or multiple FAMEs and natural-matrix materials where the fatty acid composition is certified.[11] Organizations like the National Institute of Standards and Technology (NIST) provide a range of Standard Reference Materials (SRMs) in matrices such as baked goods, fish oil, and infant formula.[11] Commercial suppliers also offer a wide selection of FAME mixtures and individual standards.[12]
Table 2: Examples of Commercially Available Certified Reference Materials for Fatty Acid Analysis
| Product Name | Supplier | Description | Primary Application |
| SRM 2384 | NIST | Baking Chocolate with Certified Values for Fatty Acids | Method validation and quality control for fatty acid analysis in food matrices.[10] |
| Supelco® 37 Component FAME Mix | Sigma-Aldrich | Solution containing 37 FAMEs from C4 to C24.[13] | GC system checkout, identification, and quantification of a wide range of fatty acids.[14] |
| F.A.M.E. Mix, C4-C24 | Sigma-Aldrich | 26 component mixture of FAMEs. | Calibration and identification in food and clinical analysis. |
| Infant Formula CRM (PT-FC-921) | LGC Standards | Infant formula matrix with assigned values for over 30 fatty acids.[15] | Proficiency testing and method validation for infant formula analysis. |
| Marine Source Oil | Various | Oil from marine sources with certified values for EPA and DHA. | Quantification of key omega-3 fatty acids in supplements and biological samples.[1] |
Experimental Protocols
A validated analytical method is crucial for obtaining reliable data. The following section outlines a typical workflow for the analysis of total fatty acids in a biological sample using GC.
Key Experiment: Total Fatty Acid Profiling by GC-FID
1. Lipid Extraction:
-
Homogenize the sample (e.g., tissue, serum, cells).
-
Perform a lipid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v) or the Bligh & Dyer method.[6] This step isolates total lipids from the sample matrix.
2. Saponification and Derivatization (Transesterification):
-
The extracted lipids are saponified to release the fatty acids from their glycerol (B35011) backbone.[1]
-
The free fatty acids are then converted into FAMEs.[1][3][7] A common method is acid-catalyzed esterification using BF₃ in methanol or HCl in methanol.
-
Add an internal standard (e.g., C13:0 or C17:0) to the sample prior to esterification for accurate quantification.[1][9]
-
Heat the mixture to facilitate the reaction.
-
After cooling, add a non-polar solvent like hexane (B92381) to extract the FAMEs.[14]
-
Wash the organic layer with water or a saline solution to remove residual catalyst and polar contaminants.
-
3. GC-FID Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC.
-
Column: Use a polar capillary column, such as a DB-23, HP-88, or a DB-WAX, which are designed to separate FAMEs based on chain length, degree of unsaturation, and isomer configuration.[14]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start with an initial oven temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 240°C) at a controlled rate.
-
Detector: Flame Ionization Detector (FID).
4. Quantification and Data Analysis:
-
Identify FAME peaks by comparing their retention times to those of the peaks in a CRM FAME mix analyzed under the same conditions.[8]
-
Calculate the concentration of each fatty acid by relating its peak area to the peak area of the internal standard. The results are often expressed as a weight percentage of total fatty acids.[8]
Visualizing the Process
Workflow for Fatty Acid Analysis
The following diagram illustrates the typical experimental workflow for analyzing fatty acids using a CRM.
Caption: Experimental workflow for fatty acid profiling using CRMs.
Logic for Selecting a Certified Reference Material
Choosing the appropriate CRM is critical. This diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate fatty acid CRM.
References
- 1. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 2. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. hplc.eu [hplc.eu]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. academic.oup.com [academic.oup.com]
- 9. repo.unand.ac.id [repo.unand.ac.id]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 12. CPAChem Products - FAME (fatty acid methyl esters) [cpachem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. Oil and Fat Quality Reference Materials | LGC Standards [lgcstandards.com]
A Comparative Guide to the Accurate and Precise Measurement of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of lipids such as the omega-3 long-chain polyunsaturated fatty acid (LCPUFA) 9(Z),12(Z),15(Z)-Heneicosatrienoic acid is critical for metabolic studies, biomarker discovery, and therapeutic development. This guide provides an objective comparison of the primary analytical methodologies for measuring this analyte, supported by performance data and detailed experimental protocols.
While specific comparative studies on this compound are limited, the data presented here is representative of the performance of these methods for a broad range of LCPUFAs.[1] The primary techniques for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the biological matrix, the required sensitivity, and the desired throughput. Both GC and LC-MS offer high levels of accuracy and precision when properly validated.[3]
| Analytical Method | Principle | Common Detection | Sample Preparation | Accuracy (Recovery %) | Precision (RSD %) | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds. Fatty acids are derivatized to fatty acid methyl esters (FAMEs) for volatility.[4] | Flame Ionization Detection (FID), Mass Spectrometry (MS) | Lipid extraction, saponification, and derivatization (e.g., with BF3-methanol or TMS-diazomethane).[5][6] | 83.6 - 109.6%[7] | Repeatability: 0.89 - 2.34% Reproducibility: 1.46 - 3.72%[6] | Well-established, robust, excellent separation of FAMEs, high precision.[8] | Requires derivatization, which can introduce variability; thermal degradation of some PUFAs is possible.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds in their native form, followed by mass-based detection and quantification.[9] | Tandem Mass Spectrometry (MS/MS) | Lipid extraction (e.g., Folch or Bligh-Dyer), followed by direct injection. | 92.08 - 108.82%[10] | Intra-day and Inter-day RSD < 15% (typical) | High sensitivity and specificity, no derivatization required, suitable for complex matrices.[1][11] | Matrix effects can suppress ionization; co-eluting isomers can be challenging to resolve without high-resolution MS.[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for fatty acid analysis, which necessitates a derivatization step to increase the volatility of the fatty acids.[5]
-
Sample Preparation and Lipid Extraction :
-
To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of a suitable internal standard (e.g., a deuterated analog of the analyte).[5]
-
Perform a lipid extraction using a chloroform:methanol (B129727) mixture (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction.[2][5]
-
-
Saponification and Derivatization :
-
The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) solution to release the esterified fatty acids.[5]
-
The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane.[5]
-
The solvent containing the fatty acids is evaporated under a stream of nitrogen.[5]
-
The dried fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or trimethylsilyl-diazomethane.[6]
-
-
GC-MS Analysis :
-
The FAMEs are reconstituted in a suitable solvent and injected into the GC-MS system.
-
Separation is typically achieved on a polar capillary column.
-
The mass spectrometer is operated in single ion monitoring (SIM) mode for targeted quantification, which provides high sensitivity.[13]
-
-
Data Analysis and Quantification :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS allows for the analysis of fatty acids in their native form, offering high sensitivity and specificity.[11]
-
Sample Preparation and Lipid Extraction :
-
Spike the biological sample with an internal standard.[14]
-
For plasma samples, a protein precipitation step using a solvent like acetonitrile (B52724) may be employed.[15]
-
Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the lipids and remove interfering substances.[1][14]
-
-
LC-MS/MS Analysis :
-
The extracted sample is injected into the LC-MS/MS system.
-
Reversed-phase liquid chromatography is commonly used for the separation of fatty acids.[1]
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.[15]
-
Quantification is performed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity.[1]
-
-
Data Analysis and Quantification :
-
The peak area ratio of the analyte to the internal standard is calculated.
-
The concentration is determined from a calibration curve prepared in a similar matrix.[12]
-
Visualizations
To further clarify the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: A comparison of the experimental workflows for fatty acid analysis using GC-MS and LC-MS/MS.
Caption: A representative signaling pathway for omega-3 fatty acids, leading to the production of bioactive oxylipins.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidomicstandards.org [lipidomicstandards.org]
- 4. iroatech.com [iroatech.com]
- 5. benchchem.com [benchchem.com]
- 6. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Heneicosatrienoic Acid Isomers Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Heneicosatrienoic acids (21:3), a group of C21 polyunsaturated fatty acids, are emerging as molecules of interest in lipidomics and biomedical research. While less studied than their C20 and C22 counterparts, their isomeric forms, differing in the position of double bonds, likely exhibit distinct biological activities and metabolic fates across the tree of life. This guide provides a comparative analysis of heneicosatrienoic acid isomers, summarizing available data on their distribution, biosynthesis, and potential signaling pathways in various species.
Quantitative Distribution of Heneicosatrienoic Acid Isomers and Related Fatty Acids
Direct comparative data on the concentration of heneicosatrienoic acid isomers across a wide range of species is limited in the current scientific literature. However, by examining the levels of their metabolic precursors and related C20 hydroxy fatty acids, we can infer potential differences in their abundance and metabolism. The following table summarizes the levels of key C20 polyunsaturated fatty acids and their hydroxylated metabolites in different mouse organs, providing a mammalian baseline for comparison.
| Fatty Acid | Colon (ng/g) | Liver (ng/g) | Lung (ng/g) | Spleen (ng/g) | Muscle (ng/g) | Heart (ng/g) | Kidney (ng/g) |
| Arachidonic Acid (20:4n-6) | 10,000 | 120,000 | 25,000 | 150,000 | 15,000 | 150,000 | 100,000 |
| Eicosapentaenoic Acid (20:5n-3) | 500 | 5,000 | 1,000 | 8,000 | 800 | 10,000 | 4,000 |
| Total HETEs (from 20:4n-6) | ~5,000 | ~10,000 | ~20,000 | ~86,500 | ~2,500 | ~15,000 | ~12,000 |
| Total HEPEs (from 20:5n-3) | ~25 | ~40 | ~156 | ~403 | ~20 | ~60 | ~50 |
Table 1: Concentration of C20 Polyunsaturated Fatty Acids and their Hydroxylated Metabolites in Various Mouse Organs. Data extrapolated from quantitative profiling studies. HETEs (hydroxyeicosatetraenoic acids) and HEPEs (hydroxyeicosapentaenoic acids) are products of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are also involved in the metabolism of heneicosatrienoic acids.
The distribution of fatty acids varies significantly between terrestrial and aquatic organisms. Terrestrial plants are rich in C18 polyunsaturated fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3), which serve as precursors for longer-chain fatty acids.[1][2][3] In contrast, marine and freshwater organisms are primary sources of long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3). While specific data for heneicosatrienoic acids is sparse, it is plausible that their presence would follow a similar pattern, with terrestrial animals synthesizing them from dietary C18 precursors and marine organisms potentially accumulating them from their diet. Heneicosanoic acid (21:0), a saturated C21 fatty acid, has been identified in various plants and animals, including in the lipopolysaccharides of some bacteria.[4]
Biosynthesis of Heneicosatrienoic Acid Isomers
The biosynthesis of heneicosatrienoic acid isomers is believed to follow the general pathways of long-chain polyunsaturated fatty acid synthesis, involving a series of desaturation and elongation steps. The key enzymes in these pathways are fatty acid desaturases (FADS) and elongases (ELOVL). The specific isomer produced depends on the initial precursor and the sequence of enzymatic reactions.
The synthesis of the three main series of heneicosatrienoic acids likely proceeds as follows:
-
n-3 series (from α-linolenic acid): 18:3n-3 → 18:4n-3 (FADS2/Δ6-desaturase) → 20:4n-3 (ELOVL5) → 20:5n-3 (FADS1/Δ5-desaturase) → 21:5n-3 (Hypothetical elongation) → 22:5n-3 (ELOVL2)
-
n-6 series (from linoleic acid): 18:2n-6 → 18:3n-6 (FADS2/Δ6-desaturase) → 20:3n-6 (ELOVL5) → 20:4n-6 (FADS1/Δ5-desaturase) → 21:4n-6 (Hypothetical elongation) → 22:4n-6 (ELOVL2)
-
n-9 series (from oleic acid, prominent in essential fatty acid deficiency): 18:1n-9 → 18:2n-9 (FADS2/Δ6-desaturase) → 20:2n-9 (ELOVL5) → 20:3n-9 (Mead acid; FADS1/Δ5-desaturase) → 21:3n-9 (Hypothetical elongation)
The substrate specificity of elongase enzymes is a critical determinant in the production of C21 fatty acids. While much of the research has focused on the elongation of C18, C20, and C22 fatty acids, the potential for elongases to act on C20 precursors to form C21 fatty acids exists.[5][6][7] The expression and activity of these desaturases and elongases vary significantly across different species and tissues, leading to diverse fatty acid profiles.
Caption: Generalized biosynthetic pathways for heneicosatrienoic acid isomers.
Signaling Pathways of Heneicosatrienoic Acid Isomers
The signaling actions of eicosanoids, including heneicosatrienoic acids, are primarily mediated through G-protein coupled receptors (GPCRs). While specific high-affinity receptors for heneicosatrienoic acid isomers have not yet been definitively identified, it is likely that they interact with receptors for other structurally similar eicosanoids, such as prostaglandin (B15479496) and leukotriene receptors.
Research has shown that epoxyeicosatrienoic acids (EETs), derived from arachidonic acid, can activate several prostaglandin E2 (EP) and other prostanoid receptors, albeit with lower affinity than their primary ligands.[8][9] This suggests a potential for cross-talk between different eicosanoid signaling pathways. The activation of these GPCRs can trigger a variety of downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
The biological effects of eicosanoids are often dependent on the balance between the n-3 and n-6 pathways. Eicosanoids derived from n-6 fatty acids, such as arachidonic acid, are generally considered to be more pro-inflammatory, while those derived from n-3 fatty acids, like EPA, tend to have anti-inflammatory or less inflammatory properties.[10] This differential signaling is a critical aspect of their biological function and a key consideration in drug development.
Caption: Potential signaling pathways for heneicosatrienoic acid isomers via GPCRs.
Experimental Protocols
Accurate analysis of heneicosatrienoic acid isomers requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the identification and quantification of fatty acids.
Protocol 1: Extraction and Derivatization of Fatty Acids for GC-MS Analysis
This protocol outlines a standard procedure for the extraction of total fatty acids from biological tissues and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Caption: Workflow for GC-MS analysis of fatty acids.
Methodology:
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable solvent, such as a chloroform/methanol (B129727) mixture (2:1, v/v).
-
Lipid Extraction: Perform a total lipid extraction using the Folch method. Add chloroform/methanol to the homogenized tissue, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a solution of sodium hydroxide (B78521) in methanol and heat to saponify the esterified fatty acids, releasing the free fatty acids.
-
Methylation: Neutralize the saponified sample and add boron trifluoride in methanol. Heat the mixture to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add hexane (B92381) and water to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject an aliquot of the FAME extract into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., a polar cyanopolysiloxane phase) for optimal separation of fatty acid isomers. Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.
Conclusion and Future Directions
The study of heneicosatrienoic acid isomers is a nascent field with the potential to reveal novel biological pathways and therapeutic targets. While direct comparative data remains scarce, this guide provides a framework for understanding their potential distribution, biosynthesis, and signaling based on the current knowledge of fatty acid metabolism. Future research should focus on:
-
Developing targeted analytical methods for the sensitive and specific quantification of heneicosatrienoic acid isomers in a wide range of biological samples.
-
Conducting comprehensive lipidomics studies across diverse species to establish the natural variation in the levels of these fatty acids.
-
Functionally characterizing the desaturase and elongase enzymes to determine their substrate specificity for C20 and C21 fatty acids.
-
Identifying and characterizing the specific receptors that mediate the signaling of heneicosatrienoic acid isomers.
By addressing these knowledge gaps, the scientific community can unlock the full potential of these intriguing lipid molecules in health and disease.
References
- 1. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]
- 2. Polyenoic FA | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. gsartor.org [gsartor.org]
- 6. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desaturase and elongase-limiting endogenous long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
A Comparative Analysis of the Biological Activities of 9,12,15-Heneicosatrienoic Acid and Eicosapentaenoic Acid
A comprehensive review of current scientific literature reveals a significant disparity in the documented biological activities of 9,12,15-heneicosatrienoic acid and the well-established omega-3 fatty acid, eicosapentaenoic acid (EPA). While EPA has been the subject of extensive research, demonstrating a wide range of anti-inflammatory and cardiovascular benefits supported by robust experimental data, information on the specific biological effects of 9,12,15-heneicosatrienoic acid remains scarce and largely qualitative.
This guide aims to provide a comparative overview of the known biological activities of these two fatty acids, drawing from available experimental data. It is important to note at the outset that the depth of scientific understanding for EPA far exceeds that for 9,12,15-heneicosatrienoic acid, limiting a direct, quantitative comparison in many areas.
I. Anti-Inflammatory Effects
Eicosapentaenoic Acid (EPA)
EPA is a potent anti-inflammatory agent that exerts its effects through multiple mechanisms. It competitively inhibits the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a decreased production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1] Furthermore, EPA is a substrate for these enzymes, resulting in the production of less inflammatory mediators.[1]
Key Anti-Inflammatory Mechanisms of EPA:
-
Inhibition of Pro-inflammatory Gene Expression: EPA has been shown to suppress the expression of key inflammatory genes. For instance, in human monocytic THP-1 cells, pre-incubation with EPA significantly decreases lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and expression.[2]
-
Modulation of Signaling Pathways: EPA influences critical inflammatory signaling pathways. It has been demonstrated to prevent the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes, by inhibiting the phosphorylation of its inhibitory subunit, IκB-α.[2] EPA also modulates the mitogen-activated protein kinase (MAPK) pathway, reducing the activation of p38 and JNK kinases in response to inflammatory stimuli.
-
Activation of Anti-inflammatory Pathways: EPA can activate the PPARα-NF-κB axis, contributing to its anti-inflammatory and antioxidative properties.[3]
9,12,15-Heneicosatrienoic Acid
Direct experimental data quantifying the anti-inflammatory activity of pure 9,12,15-heneicosatrienoic acid is limited. Most available information comes from studies on plant extracts where this fatty acid is a component. While some reports suggest potential anti-inflammatory properties, they lack the specific dose-response data and mechanistic details available for EPA.
One study on an isomer, 11,14,17-eicosatrienoic acid, demonstrated mild anti-inflammatory properties in murine RAW264.7 cells by suppressing LPS-stimulated nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. However, it did not affect the production of prostaglandin (B15479496) E2 (PGE2) or other cytokines and was found to be a less potent anti-inflammatory agent than EPA.
II. Cardiovascular Effects
Eicosapentaenoic Acid (EPA)
The cardiovascular benefits of EPA are well-documented through numerous preclinical and clinical studies. Its effects are multifaceted, targeting various aspects of cardiovascular health.
Key Cardiovascular Effects of EPA:
-
Reduction of Cardiovascular Events: Meta-analyses of randomized controlled trials have shown that EPA supplementation is associated with a reduction in cardiovascular mortality and other cardiovascular events.[4] Purified EPA has been shown to significantly reduce major coronary events in patients with hypercholesterolemia.[4]
-
Inhibition of Platelet Aggregation: EPA can inhibit platelet aggregation, a key process in thrombus formation.[5]
-
Modulation of Endothelial Function: EPA can influence endothelial cell function, which is critical for vascular health. It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced expression of pro-inflammatory chemokines in human vascular endothelial cells.[6]
9,12,15-Heneicosatrienoic Acid
There is a significant lack of specific experimental data on the cardiovascular effects of 9,12,15-heneicosatrienoic acid. While some related fatty acids have been investigated, direct evidence for the cardiovascular activity of this specific compound is not available in the current scientific literature.
III. Data Presentation
Due to the scarcity of quantitative data for 9,12,15-heneicosatrienoic acid, a direct comparative table with EPA is not feasible. The following tables summarize the available quantitative data for EPA's biological activities.
Table 1: Anti-Inflammatory Effects of Eicosapentaenoic Acid (EPA)
| Parameter | Cell Type/Model | Treatment/Stimulus | Effect of EPA | Quantitative Data |
| TNF-α Production | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | Inhibition | Significant decrease in secreted TNF-α |
| NF-κB Activation | Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | Inhibition | Partial prevention of NF-κB activation and p65 translocation |
| MAPK Phosphorylation (p38 & JNK) | Human Umbilical Vein Endothelial Cells (HUVEC) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Significant reduction in phosphorylation at 20 µM |
| Cyclooxygenase-2 (COX-2) Inhibition | Human Mast Cells | IgE-anti-IgE challenge | Inhibition | Decreased PGD2 generation |
| Small Dense LDL Oxidation | In vitro | Copper-initiated oxidation | Inhibition | IC50 ~2.0 µM |
Table 2: Cardiovascular Effects of Eicosapentaenoic Acid (EPA)
| Parameter | Study Type/Model | Dosage/Concentration | Effect of EPA | Quantitative Data |
| Cardiovascular Mortality | Meta-analysis of 38 RCTs | Varied | Reduction | Relative Risk Reduction with EPA monotherapy |
| Non-fatal Myocardial Infarction | Meta-analysis of 38 RCTs | Varied | Reduction | Relative Risk Reduction with EPA monotherapy |
| Platelet Aggregation | In vitro (human platelets) | Varied | Inhibition | Dose-dependent inhibition |
| VEGF-induced MCP-1 Secretion | Human Vascular Endothelial Cells | Varied | Inhibition | Suppression of gene expression and protein secretion |
IV. Experimental Protocols
Anti-Inflammatory Assays with EPA
Cell Culture and Treatment: Human monocytic THP-1 cells are a common model. Cells are often pre-incubated with varying concentrations of EPA for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).[2]
Measurement of Cytokine Production: The concentration of cytokines such as TNF-α in the cell culture supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2]
Analysis of NF-κB Activation: Nuclear extracts from treated cells are prepared, and the DNA binding activity of NF-κB is analyzed by Electrophoretic Mobility Shift Assay (EMSA). The translocation of the p65 subunit of NF-κB to the nucleus can be visualized by immunofluorescence microscopy. The phosphorylation and degradation of IκB-α are assessed by Western blot analysis.[2]
MAPK Pathway Analysis: The phosphorylation status of MAPK pathway proteins (e.g., p38, JNK, ERK) is determined by Western blotting using phospho-specific antibodies.
V. Signaling Pathways and Experimental Workflows
EPA's Anti-Inflammatory Signaling
Caption: Simplified signaling pathway of EPA's anti-inflammatory effects.
General Workflow for In Vitro Anti-Inflammatory Assay
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The existing body of scientific evidence overwhelmingly supports the significant and multifaceted biological activities of eicosapentaenoic acid, particularly in the realms of inflammation and cardiovascular health. In stark contrast, 9,12,15-heneicosatrienoic acid remains a largely uncharacterized fatty acid. While preliminary findings from studies on related isomers or as part of complex mixtures suggest potential bioactivity, dedicated research with purified 9,12,15-heneicosatrienoic acid is critically needed to elucidate its specific mechanisms of action and to enable a meaningful and quantitative comparison with well-established fatty acids like EPA. For researchers, scientists, and drug development professionals, EPA currently represents a far more validated and understood molecule for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic Acid (EPA) Alleviates LPS-Induced Oxidative Stress via the PPARα-NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro effect of eicosapentaenoic acid (EPA)-derived lipoxygenase metabolites on human platelet function with those of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Eicosapentaenoic Acid on Vascular Endothelial Growth Factor-Induced Monocyte Chemoattractant Protein-1, Interleukin-6, and Interleukin-8 in Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Heneicosatrienoic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of lipid metabolites is a critical endeavor in understanding their physiological and pathological roles. Heneicosatrienoic acid (21:3), an odd-chain polyunsaturated fatty acid, and its metabolites are emerging as molecules of interest in various biological processes. This guide provides a comparative overview of the primary analytical techniques for their structural characterization, supported by experimental data and detailed methodologies.
Metabolic Pathways of Heneicosatrienoic Acid
Odd-chain fatty acids like heneicosatrienoic acid undergo metabolism through pathways analogous to their even-chain counterparts, primarily through α-oxidation and β-oxidation.[1][2][3] The β-oxidation of odd-chain fatty acids ultimately yields propionyl-CoA, which can then enter the Krebs cycle.[2][4][5] Furthermore, like even-chain polyunsaturated fatty acids, heneicosatrienoic acid can be enzymatically oxidized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes to form a variety of oxygenated metabolites, including hydroxylated and epoxidized derivatives.
Figure 1. Metabolic pathways of heneicosatrienoic acid.
Analytical Techniques for Structural Elucidation
The two primary techniques for the structural elucidation of fatty acid metabolites are Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid metabolites in complex biological matrices.[6][7]
Experimental Protocol: LC-MS/MS Analysis of Fatty Acid Metabolites
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, tissue homogenate) with a weak acid (e.g., 0.1% acetic acid).
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with a low-polarity solvent (e.g., 15% methanol) to remove interfering substances.
-
Elute the fatty acid metabolites with a high-polarity solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[7]
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic fatty acid metabolites.
-
Flow Rate: 0.2-0.4 mL/min.[8]
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is most common for fatty acids.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion is typically the deprotonated molecule [M-H]-, and product ions are generated by collision-induced dissociation (CID). Specific transitions for heneicosatrienoic acid metabolites would need to be determined empirically but can be predicted based on the fragmentation of similar eicosanoids.
-
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. narayanamedicalcollege.com [narayanamedicalcollege.com]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Identification of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the definitive identification of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. It includes supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal analytical strategy for their specific needs.
Introduction
This compound is a polyunsaturated fatty acid (PUFA) with the molecular formula C21H36O2 and a molecular weight of 320.51.[1] Accurate identification of this specific isomer is critical in various research fields, including lipidomics, drug development, and nutritional science, as the position of the double bonds significantly influences its biological activity. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the structural elucidation of fatty acid isomers, offering high sensitivity and selectivity.[2]
Comparison of Analytical Techniques
The identification and quantification of fatty acids have traditionally been performed using Gas Chromatography-Mass Spectrometry (GC-MS). However, LC-HRMS offers distinct advantages, particularly in the analysis of complex biological samples and for the precise determination of double bond positions.
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by high-resolution mass analysis, enabling accurate mass measurement and elemental composition determination. | Separation of volatile fatty acid methyl esters (FAMEs) by gas chromatography followed by mass analysis. |
| Sample Preparation | Can analyze underivatized fatty acids, but derivatization is often employed to enhance ionization and pinpoint double bond locations. | Requires derivatization to volatile FAMEs. |
| Sensitivity | High sensitivity, with limits of detection in the low ng/mL to pg/mL range.[3] | Good sensitivity, but can be lower than LC-HRMS for certain applications. |
| Specificity for Isomers | Excellent for isomer differentiation, especially with derivatization and tandem MS (MS/MS) to reveal specific fragmentation patterns. | Can separate some isomers chromatographically, but co-elution is common. Mass spectra of isomers are often very similar. |
| Accuracy (Mass) | High mass accuracy (<5 ppm) allows for confident elemental formula assignment.[4] | Lower mass accuracy compared to HRMS. |
| Validation Data (for similar PUFAs) | Accuracy: 94.5–106.4% recovery. Precision (Intra-day): ≤10.2% CV. Precision (Inter-day): ≤10.2% CV. Linearity (R²): >0.99.[5][6] | Derivatization Efficiency: ~80-85%.[7] |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound Identification
This protocol outlines a comprehensive workflow for the extraction, derivatization, and analysis of this compound from biological samples.
1. Sample Preparation (Lipid Extraction and Saponification)
-
Lipid Extraction: A modified Folch method is recommended for the extraction of total lipids from plasma or tissue homogenates.[8]
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification: To release free fatty acids from complex lipids, perform saponification.[8]
-
Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution.
-
Incubate at 60°C for 1 hour.
-
Acidify the solution to protonate the fatty acids.
-
Extract the free fatty acids with an organic solvent like hexane.
-
Dry the fatty acid extract under nitrogen.
-
2. Derivatization for Double Bond Localization
To pinpoint the exact location of the double bonds, derivatization is crucial. A highly effective method involves the use of N-(4-aminomethylphenyl)pyridinium (AMPP).
-
AMPP Derivatization:
-
Dissolve the dried fatty acid extract in a solution of AMPP in the presence of a coupling agent.
-
Incubate the reaction mixture to allow for the formation of the AMPP-derivatized fatty acids.
-
The resulting derivatives have a permanent positive charge, which enhances ionization efficiency and directs fragmentation during tandem MS.
-
3. LC-HRMS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating fatty acids based on their chain length and degree of unsaturation.[6]
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.[9]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used for the analysis of AMPP-derivatized fatty acids.
-
Mass Analyzer: An Orbitrap or Q-TOF mass analyzer is recommended to achieve high mass resolution (>60,000) and accuracy.[2]
-
Data Acquisition: Acquire data in both full scan mode to determine the accurate mass of the precursor ion and in tandem MS (MS/MS) mode to obtain fragmentation spectra.
-
4. Data Interpretation
-
Full Scan Data: Confirm the presence of the target analyte by matching the measured accurate mass of the protonated AMPP-derivatized this compound with its theoretical exact mass.
-
Tandem MS (MS/MS) Data: The key to identifying the specific isomer lies in the fragmentation pattern of the AMPP derivative. The fragmentation of AMPP-derivatized PUFAs is characterized by charge-remote fragmentation, leading to a series of diagnostic ions that reveal the positions of the double bonds. The fragmentation pattern for this compound will be unique compared to its other isomers.
Mandatory Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthetic 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of synthetic 9(Z),12(Z),15(Z)-heneicosatrienoic acid (C21:3, n-6), a polyunsaturated fatty acid. We present supporting data and detailed experimental protocols for the most common analytical techniques.
Introduction to this compound
This compound is a C21 polyunsaturated fatty acid.[1][2] Its purity is paramount, as isomers and other contaminants can significantly impact biological and chemical studies. Commercially available standards typically have a purity of greater than 98%.[1] This guide compares the primary methods used to verify this purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, sensitivity, and the availability of instrumentation.
| Method | Principle | Strengths | Limitations | Typical Purity Target |
| GC-MS | Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and resolution.[3] Provides structural information from mass spectra.[4] Well-established protocols are available.[5][6] | Requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[4] High temperatures can potentially cause isomerization. | >99% |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Excellent for separating geometric (cis/trans) and positional isomers.[7][8] Non-destructive, allowing for sample recovery.[9] Analysis can be performed without derivatization.[10] | Sensitivity can be lower without derivatization for UV detection.[7] Mobile phase selection can be complex. | >98% |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive and provides unambiguous structural confirmation.[11] Can quantify without a specific reference standard for the compound. No derivatization is required.[12][13] | Lower sensitivity compared to GC-MS. Requires higher sample concentrations. Can be more expensive to operate. | >95% (Quantitative NMR) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
GC-MS is a cornerstone technique for fatty acid analysis, offering high sensitivity.[3] The general workflow includes lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS.[4]
a) Sample Preparation (Derivatization to FAMEs)
-
To approximately 100-150 mg of the fatty acid sample, add 4 ml of methanolic NaOH.[6]
-
Reflux the mixture for 5-10 minutes until the fatty acids are fully dissolved.[6]
-
Neutralize the solution by adding 15% NaHSO4.[4]
-
Extract the FAMEs with an organic solvent like iso-octane or hexane.[4][5]
-
Dry the organic layer under a stream of nitrogen.
-
Reconstitute the dried FAMEs in a suitable volume of iso-octane for GC-MS injection.[5]
b) GC-MS Analysis
-
GC Column: Use a capillary column suitable for FAME analysis, such as a TR-FAME column (30m x 0.25mm, 0.25μm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Oven Temperature Program:
-
Initial hold at 80°C for 1 minute.
-
Ramp to 150°C at 20°C/min, hold for 15 minutes.
-
Ramp to 240°C at 10°C/min, hold for 2 minutes.[6]
-
-
MS Detector:
Reversed-phase HPLC is effective for separating fatty acids based on chain length and degree of unsaturation.[7]
a) Sample Preparation (Optional Derivatization)
-
For enhanced UV detection, fatty acids can be derivatized to phenacyl esters.[7][9]
-
Alternatively, underivatized fatty acids can be analyzed by dissolving the sample in the mobile phase.[10]
b) HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[9] A typical gradient might be:
-
Start with 70:30 (v/v) acetonitrile/water.
-
Linearly increase to 95:5 acetonitrile/water over 25 minutes.[10]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[9]
-
Detection:
NMR spectroscopy provides detailed structural information and can be used for quantification.[12][13]
a) Sample Preparation
-
Dissolve an accurately weighed amount of the fatty acid sample in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
b) NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR:
-
Acquire a standard proton spectrum.
-
Key signals for unsaturated fatty acids include olefinic protons (~5.3 ppm), allylic protons (~2.0-2.8 ppm), and the terminal methyl group (~0.9 ppm).[11]
-
Purity can be assessed by integrating these signals and comparing them to signals from impurities.
-
-
¹³C-NMR:
Mandatory Visualizations
Caption: Workflow for Purity Assessment of Fatty Acids.
Caption: Simplified Prostaglandin Synthesis Pathway.
Conclusion
The purity assessment of synthetic this compound requires robust analytical methods. GC-MS offers the highest sensitivity for detecting trace impurities, though it requires derivatization. HPLC is superior for resolving isomeric impurities, which may be critical for biological studies. NMR spectroscopy provides definitive structural confirmation and is an excellent tool for verifying the primary structure and identifying major impurities without the need for derivatization. For comprehensive quality control, a combination of these techniques is often recommended, leveraging the strengths of each to ensure the highest purity of the synthetic compound.
References
- 1. larodan.com [larodan.com]
- 2. scbt.com [scbt.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 7. aocs.org [aocs.org]
- 8. hplc.eu [hplc.eu]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. aocs.org [aocs.org]
- 14. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 9(Z),12(Z),15(Z)-Heneicosatrienoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this fatty acid, in line with established safety data and laboratory best practices.
1. Personal Protective Equipment (PPE) and Initial Handling:
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure the work area is well-ventilated to avoid the inhalation of any potential vapors.[1]
2. Waste Identification and Segregation:
Properly identify and segregate waste containing this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2] Aqueous waste should be collected separately from organic solvent waste.[3]
3. Disposal Procedure:
Discharge of this compound into the environment must be strictly avoided.[1] The primary method of disposal involves collecting the chemical waste in a suitable, closed container for disposal by a licensed waste management service.[1][2]
For pure or concentrated forms:
-
Collect the acid in a clearly labeled, sealed, and compatible waste container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.[2][4]
For dilute aqueous solutions: While some weak, non-hazardous acids may be neutralized and disposed of down the sanitary sewer, this is highly dependent on local regulations and the specific characteristics of the waste stream.[4][5][6] Given that the safety data sheet for this compound does not explicitly classify it as non-hazardous, the most prudent approach is to treat it as chemical waste.[1]
Under no circumstances should organic solutions of this acid be poured down the drain. [3]
4. Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.
Quantitative Data Summary:
| Parameter | Value | Source |
| pH for Sewer Disposal (General) | 5.0 - 12.5 | [6] |
| Container Residue Limit | No more than 2.5 cm (1 in.) or 3% by weight | [3] |
Experimental Protocols:
The provided information focuses on disposal procedures and does not contain experimental protocols.
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. echemi.com [echemi.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
